TC Hsd 21
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-12-5-3-11(4-6-12)19-16(21)15(24-17(19)23)9-10-2-7-14(20)13(18)8-10/h2-9,20H,1H3/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKAUYVLSGPGC-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)Br)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)Br)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Function of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
An initial search for "TC Hsd 21" suggests this is not a standard nomenclature for a specific protein or gene. However, the query likely refers to a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , as "this compound" is identified as such with an IC50 of 14 nM.[1][2] Therefore, this technical guide will focus on the function of hydroxysteroid dehydrogenases (HSDs), with a particular emphasis on 17β-HSD3, the target of the inhibitor "this compound".
Hydroxysteroid dehydrogenases are a family of oxidoreductases that play a crucial role in the metabolism of steroid hormones.[3] These enzymes catalyze the conversion of hydroxysteroids to oxosteroids and vice versa, thereby regulating the activity of androgens, estrogens, and corticosteroids.[3][4]
17β-HSD3 is a key enzyme in the biosynthesis of androgens.[5] It is primarily expressed in the testes and is responsible for the final step in the synthesis of testosterone.[5] Specifically, 17β-HSD3 catalyzes the reduction of androstenedione to testosterone.[5]
Clinical Significance
Deficiency of 17β-HSD3, caused by mutations in the HSD17B3 gene, leads to a form of 46,XY disorder of sex development.[3] This condition results in impaired testosterone production, leading to ambiguous genitalia at birth and incomplete virilization at puberty in affected individuals.
Steroidogenesis Pathway Highlighting 17β-HSD3
The following diagram illustrates the central role of 17β-HSD3 in the steroid biosynthesis pathway.
Caption: Simplified steroid biosynthesis pathway emphasizing the conversion of androstenedione to testosterone by 17β-HSD3.
Quantitative Data for HSD Inhibitors
The table below summarizes key quantitative data for "this compound" and other representative HSD inhibitors. This data is crucial for comparing the potency and selectivity of these compounds.
| Compound | Target Enzyme | IC50 (nM) | Assay Type | Reference |
| This compound | 17β-HSD3 | 14 | Not specified | [1][2] |
| Finasteride | 5α-reductase | 10 | Whole cell assay | |
| Dutasteride | 5α-reductase | 2 | Recombinant enzyme | |
| Epristeride | 5α-reductase | 0.2 | Recombinant enzyme | |
| Indomethacin | 11β-HSD1 | 200 | Microsomal assay |
Note: Data for inhibitors other than this compound are representative and may vary based on specific experimental conditions.
Experimental Protocols
The study of HSDs and their inhibitors involves a variety of experimental techniques. Below are generalized protocols for common assays.
Enzyme Inhibition Assay (Radiometric)
This method is commonly used to determine the potency of HSD inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a specific concentration of the HSD enzyme (e.g., recombinant human 17β-HSD3), a radiolabeled substrate (e.g., [3H]-androstenedione), and the NADPH cofactor.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., "this compound") to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.
-
Separation of Substrate and Product: Stop the reaction and separate the radiolabeled product (e.g., [3H]-testosterone) from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Experimental Workflow for HSD Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing HSD inhibitors.
Caption: A generalized workflow for the discovery and characterization of hydroxysteroid dehydrogenase inhibitors.
Other Notable Hydroxysteroid Dehydrogenases
While the query points towards 17β-HSD3, it is important to be aware of other key HSDs.
-
11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme has two main isozymes.[4]
-
11β-HSD1: Primarily acts as a reductase, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[4] It is a target for treating metabolic syndrome and type 2 diabetes.
-
11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone in mineralocorticoid target tissues like the kidney, preventing the illicit activation of the mineralocorticoid receptor by cortisol.[4][6] Mutations in the gene for 11β-HSD2 can cause apparent mineralocorticoid excess syndrome.[4][6]
-
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens.[7][8] Deficiency in 3β-HSD is a cause of congenital adrenal hyperplasia.[3][8]
References
- 1. biolinkk.com [biolinkk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxysteroid dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 4. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. The key role of 17 beta-hydroxysteroid dehydrogenases in sex steroid biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HSD11B2 hydroxysteroid 11-beta dehydrogenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]
An In-depth Technical Guide to the Biological Role of 17β-Hydroxysteroid Dehydrogenase Type 3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, primarily responsible for the conversion of the weak androgen androstenedione to the potent androgen testosterone. This conversion represents the final and rate-limiting step in the testicular synthesis of testosterone, a hormone essential for male sexual development and the maintenance of male secondary sexual characteristics. Mutations in the HSD17B3 gene, which encodes for this enzyme, lead to 17β-HSD3 deficiency, a rare autosomal recessive disorder of sex development (DSD). This guide provides a comprehensive overview of the biological role of 17β-HSD3, its involvement in steroidogenic pathways, and its significance as a therapeutic target. Detailed experimental protocols for studying 17β-HSD3 function and quantitative data on its kinetics and inhibition are also presented to aid researchers in their investigations.
Introduction to 17β-Hydroxysteroid Dehydrogenase Type 3
17β-HSD3, also known as testosterone 17-beta-dehydrogenase 3, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is an enzyme predominantly expressed in the Leydig cells of the testes and is located in the endoplasmic reticulum.[1][2] The primary and most well-characterized function of 17β-HSD3 is to catalyze the NADPH-dependent reduction of androstenedione to testosterone.[3][4] This enzymatic reaction is a cornerstone of the canonical androgen biosynthesis pathway.[5]
The significance of 17β-HSD3 is underscored by the clinical manifestations of its deficiency. Individuals with a 46,XY karyotype and loss-of-function mutations in the HSD17B3 gene present with a spectrum of phenotypes ranging from female-appearing external genitalia to ambiguous genitalia, despite having testes and normal Wolffian duct development.[3] This highlights the indispensable role of 17β-HSD3 in male fetal sexual development.
Role in Steroidogenic Pathways
17β-HSD3 is a key player in both the classical (frontdoor) and alternative (backdoor) pathways of androgen synthesis.
Classical Androgen Biosynthesis Pathway
In the classical pathway, cholesterol is converted through a series of enzymatic steps to androstenedione. 17β-HSD3 then catalyzes the final step, the conversion of androstenedione to testosterone.[5] Testosterone can then be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase in target tissues.[4]
Figure 1: Classical Androgen Biosynthesis Pathway highlighting the role of 17β-HSD3.
Alternative "Backdoor" Pathway
The backdoor pathway allows for the synthesis of DHT, bypassing testosterone as an intermediate.[4] In this pathway, 17-hydroxyprogesterone is converted to androsterone, which can then be acted upon by 17β-HSD3 (or 17β-HSD5 in adrenal glands) to produce androstanediol, a precursor to DHT.[4] This pathway is particularly important in certain physiological and pathological states, including some forms of congenital adrenal hyperplasia.[4][6]
Figure 2: Alternative "Backdoor" Pathway of Androgen Biosynthesis.
Data Presentation: Quantitative Analysis of 17β-HSD3
Kinetic Parameters
The enzymatic activity of 17β-HSD3 is characterized by its kinetic parameters, which describe the enzyme's affinity for its substrates and its catalytic efficiency.
| Substrate | Cofactor | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Androstenedione | NADPH | 0.92 | Not Reported | [7] |
| Androstenedione | NADH | 24 | 1.8 (µmol/min/mg) | [8] |
| Testosterone | NAD+ | 9.5 | 85 (µmol/min/mg) | [8] |
| NADPH | - | 30 | Not Reported | [7] |
Note: Vmax values can vary significantly depending on the enzyme source and assay conditions.
Substrate Specificity
While androstenedione is the primary substrate for testosterone production, 17β-HSD3 can also act on other steroids.
| Substrate | Product | Relative Activity (%) | Reference |
| Androstenedione | Testosterone | 100 | [9] |
| Epiandrosterone | Androstanediol | Detected | [9] |
| Dehydroepiandrosterone (DHEA) | Androstenediol | Detected | [9] |
| 11-Ketoandrostenedione | 11-Ketotestosterone | Detected | [10] |
| Estrone | Estradiol | Low | [4] |
Inhibitors
The development of 17β-HSD3 inhibitors is an active area of research, particularly for the treatment of androgen-dependent diseases like prostate cancer.
| Inhibitor | Type | IC50 (nM) | Ki (µM) | Reference |
| 3-O-Benzylandrosterone | Steroidal | ~90 | Not Reported | [1] |
| 18β-Glycyrrhetinic acid | Natural Product | Not Reported | Not Reported | [11] |
| BMS-856 | Non-steroidal | Low nanomolar | Not Reported | [11] |
| Compound 1 (Azepine derivative) | Non-steroidal | 700 | Not Reported | [12] |
| Compound 5 (Piperidine derivative) | Non-steroidal | ~200 | Not Reported | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function and activity of 17β-HSD3.
Figure 3: A generalized experimental workflow for the comprehensive analysis of 17β-HSD3.
17β-HSD3 Enzyme Activity Assay in Transfected HEK293 Cells
This protocol describes a cell-based assay to measure the conversion of androstenedione to testosterone by 17β-HSD3.[10][13]
Materials:
-
HEK293 cells
-
Expression vector containing the human HSD17B3 cDNA
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay buffer: 0.03 M Tris-HCl, pH 7.2, containing 0.001 M EDTA[12]
-
LC-MS/MS system for steroid quantification
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium until they reach 70-80% confluency.
-
Transfect the cells with the HSD17B3 expression vector using a suitable transfection reagent according to the manufacturer's instructions. As a negative control, transfect a separate plate of cells with an empty vector.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Enzyme Reaction:
-
Wash the transfected cells with phosphate-buffered saline (PBS).
-
Lyse the cells by sonication in ice-cold assay buffer (50 mg/ml cell suspension).[12]
-
Clarify the lysate by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Prepare the reaction mixture in a microcentrifuge tube containing:
-
Cell lysate (containing 17β-HSD3)
-
Assay buffer
-
NADPH (final concentration, e.g., 1 mM)
-
Androstenedione (final concentration, e.g., 10 µM)
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Quantification of Testosterone:
-
Stop the reaction by adding a solvent such as ethyl acetate to extract the steroids.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of testosterone produced using a validated LC-MS/MS method.
-
Western Blot Analysis of 17β-HSD3 Expression
This protocol outlines the detection of 17β-HSD3 protein in cell lysates or tissue homogenates.
Materials:
-
Cell lysate or tissue homogenate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody against 17β-HSD3 (e.g., rabbit polyclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with Tween-20)
Procedure:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).
-
Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-17β-HSD3 antibody (diluted in blocking buffer, e.g., 1:500 - 1:3000) overnight at 4°C.[14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system. The expected molecular weight of 17β-HSD3 is approximately 34.5 kDa.[15]
-
Immunohistochemistry (IHC) for 17β-HSD3 in Testicular Tissue
This protocol describes the localization of 17β-HSD3 protein in paraffin-embedded testicular tissue sections.
Materials:
-
Paraffin-embedded human testis tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against 17β-HSD3 (e.g., rabbit polyclonal, dilution 1:100-1:1000)[14][16]
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.[3]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-17β-HSD3 antibody overnight at 4°C.[3]
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with the streptavidin-HRP complex for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualize under a microscope. Staining is expected in the cytoplasm of Leydig cells.[2]
-
Site-Directed Mutagenesis of the HSD17B3 Gene
This protocol provides a general framework for introducing specific mutations into the HSD17B3 gene to study structure-function relationships.[17][18]
Materials:
-
Plasmid DNA containing the wild-type HSD17B3 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Pfu or Q5)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design:
-
Mutagenesis PCR:
-
Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI to selectively remove the methylated, non-mutated parental plasmid DNA.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
-
Verification:
-
Isolate plasmid DNA from individual colonies.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Conclusion and Future Directions
17β-hydroxysteroid dehydrogenase type 3 is a pivotal enzyme in androgen biosynthesis with a well-defined role in male sexual development. Its testis-specific expression and critical function in testosterone production make it an attractive target for therapeutic intervention in androgen-dependent pathologies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricacies of 17β-HSD3 function, regulation, and its role in health and disease. Future research may focus on the development of highly specific and potent inhibitors of 17β-HSD3 for clinical applications, as well as further elucidation of its potential roles in extra-gonadal tissues. A deeper understanding of the structure-function relationships of this enzyme through techniques like site-directed mutagenesis will be crucial for these advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Four novel mutations identification in 17 beta-hydroxysteroid dehydrogenase-3 deficiency and our clinical experience: possible benefits of early treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic and backdoor pathways of androgen biosynthesis in human sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Alternative pathway androgen biosynthesis and human fetal female virilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neb.com [neb.com]
- 9. stackoverflow.com [stackoverflow.com]
- 10. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydroxysteroid Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. HSD17B3 Polyclonal Antibody (PA5-30063) [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. HSD17B3 antibody (13415-1-AP) | Proteintech [ptglab.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. P3 site-directed mutagenesis: An efficient method based on primer pairs with 3′-overhangs - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 17β-HSD3 Inhibitors: A Technical Guide for Researchers
An In-depth Exploration of the Therapeutic Applications and Research Methodologies for Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3
Executive Summary
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, primarily catalyzing the conversion of the weak androgen androstenedione to the potent androgen testosterone. Its tissue-specific expression, predominantly in the testes, and its role in producing the primary male sex hormone make it a compelling target for therapeutic intervention in a range of androgen-dependent conditions. This technical guide provides a comprehensive overview of the research applications of 17β-HSD3 inhibitors, focusing on their potential in prostate cancer, benign prostatic hyperplasia (BPH), and androgenetic alopecia, while also exploring the nascent concept of their use as male contraceptives. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key pathways and workflows to facilitate further investigation in this promising field.
Introduction: The Role of 17β-HSD3 in Androgen Synthesis
The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes consists of multiple isoforms that regulate the final steps of steroid hormone biosynthesis.[1] Among these, 17β-HSD3 is a microsomal enzyme almost exclusively expressed in the testes, where it utilizes NADPH as a cofactor to reduce the 17-keto group of androstenedione to form testosterone.[2] This pivotal role places 17β-HSD3 at the heart of androgen production in males.[3]
The significance of 17β-HSD3 is underscored by the clinical presentation of individuals with mutations in the HSD17B3 gene. Genetic males with 17β-HSD3 deficiency exhibit male pseudohermaphroditism, a condition characterized by female-appearing external genitalia at birth due to the lack of sufficient testosterone for proper masculinization during fetal development.[4][5] This genetic evidence provides a strong rationale for the therapeutic targeting of 17β-HSD3 to modulate androgen levels.
Therapeutic Applications of 17β-HSD3 Inhibitors
The ability to inhibit 17β-HSD3 and thereby reduce testosterone production has significant therapeutic implications for several androgen-dependent pathologies.
Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by androgens. Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer. However, many tumors eventually become castration-resistant, often due to intracrine androgen synthesis within the tumor microenvironment. Studies have shown that 17β-HSD3 can be overexpressed in hormone-dependent prostate cancer, suggesting its role in local testosterone production that can fuel tumor growth even in a low-circulating testosterone environment.[2]
Inhibition of 17β-HSD3 presents a targeted approach to suppress both testicular and intratumoral testosterone synthesis, offering a potential treatment for hormone-sensitive and castration-resistant prostate cancer.
Benign Prostatic Hyperplasia (BPH)
Benign prostatic hyperplasia is a non-malignant enlargement of the prostate gland that can lead to lower urinary tract symptoms (LUTS). The development and progression of BPH are also androgen-dependent. While the expression of 17β-HSD3 in BPH tissue is reportedly low, the inhibition of any residual activity could contribute to reducing the local conversion of androstenedione to testosterone, thereby potentially slowing prostate growth.[6] The therapeutic potential of 17β-HSD3 inhibitors in BPH is an area requiring further investigation, possibly in combination with other therapies like 5α-reductase inhibitors.
Androgenetic Alopecia
Androgenetic alopecia, or male pattern baldness, is a common condition characterized by the progressive miniaturization of hair follicles in response to androgens, particularly dihydrotestosterone (DHT). The conversion of testosterone to DHT is catalyzed by 5α-reductase. However, the synthesis of testosterone itself within the hair follicle dermal papilla cells is a prerequisite. Studies have shown that dermal papilla cells from balding scalps express 17β-HSD3 mRNA.[7][8] Therefore, inhibiting 17β-HSD3 could reduce the local production of testosterone, leading to lower levels of DHT and potentially slowing or reversing hair loss.
Potential as Male Contraceptives
The critical role of 17β-HSD3 in testosterone production raises the possibility of its inhibition as a strategy for male contraception. By significantly reducing testosterone levels, spermatogenesis could be suppressed. However, this approach would need to be carefully managed to avoid the side effects of low testosterone, such as decreased libido and muscle mass. The concept of using 17β-HSD3 inhibitors as a non-hormonal contraceptive is still largely theoretical and requires extensive research. Studies in HSD17B3 knockout mice have shown that while they have impaired fertility, they are not completely sterile, suggesting that other enzymes may compensate for the lack of 17β-HSD3 activity.[9][10]
Quantitative Data on 17β-HSD3 Inhibitors
A variety of steroidal and non-steroidal 17β-HSD3 inhibitors have been developed and evaluated. The following tables summarize the inhibitory potency (IC50 and Ki values) and in vivo efficacy of selected compounds.
Table 1: In Vitro Potency of Steroidal 17β-HSD3 Inhibitors
| Compound | Structure | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |
| RM-532-105 | Androsterone derivative | 5 - 13 | N/A | Whole HEK-293 or LNCaP cells overexpressing 17β-HSD3[11] |
| 3β-phenylmethyl-ADT | Androsterone derivative | 57 | N/A | HEK293 cells expressing 17β-HSD3[12] |
| 3β-phenylethyl-3α-methyl-O-ADT | Androsterone derivative | 73 | N/A | HEK293 cells expressing 17β-HSD3[12] |
Table 2: In Vitro Potency of Non-Steroidal 17β-HSD3 Inhibitors
| Compound | Structure | IC50 (nM) | Ki (nM) | Cell Line/Assay Condition |
| Compound 5 | Azepine derivative | ~200 | N/A | Homology model-based design[13] |
| STX2171 | N/A | ~200 | N/A | Whole-cell assay[14] |
| BMS-856 | Anthranilamide derivative | 60 (biochemical), 300 (cell-based) | N/A | High-throughput screening assays[15][16] |
| Compound 1 | Piperidine derivative | 700 | N/A | Homology model-based design[13] |
Table 3: In Vivo Efficacy of 17β-HSD3 Inhibitors in Prostate Cancer Models
| Compound | Animal Model | Dosing | Key Findings |
| STX2171 | Castrated male mice with LNCaP(HSD3) xenografts | N/A | Significantly inhibited androstenedione-dependent tumor growth and reduced plasma testosterone levels.[14] |
| STX1383 | Castrated male mice with LNCaP(HSD3) xenografts | N/A | Significantly inhibited androstenedione-dependent tumor growth and reduced plasma testosterone levels.[14] |
| RM-532-105 | Castrated nude mice with LAPC-4 xenografts | N/A | Did not inhibit tumor growth; unexpectedly increased intratumoral testosterone and DHT levels.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of 17β-HSD3 inhibitors.
Whole-Cell Radiometric TLC-Based Assay for 17β-HSD3 Inhibition
This protocol is adapted from studies evaluating the potency of 17β-HSD3 inhibitors in a cellular context.
Objective: To measure the inhibition of 17β-HSD3 activity in intact cells by quantifying the conversion of a radiolabeled substrate.
Materials:
-
HEK293 or LNCaP cells stably transfected with human 17β-HSD3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
[¹⁴C]-Androstenedione (substrate).
-
Test inhibitors.
-
Thin-layer chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., chloroform:ethyl acetate, 4:1 v/v).
-
Phosphorimager or scintillation counter.
Procedure:
-
Cell Seeding: Seed the 17β-HSD3 expressing cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1 hour at 37°C.
-
Substrate Addition: Add [¹⁴C]-Androstenedione to each well to a final concentration of 50 nM.
-
Incubation: Incubate the plates for 4 hours at 37°C.
-
Steroid Extraction: Stop the reaction by adding 1 mL of ice-cold diethyl ether to each well. Vortex and centrifuge to separate the phases. Collect the organic (upper) phase.
-
TLC Analysis: Spot the extracted steroids onto a TLC plate. Develop the plate in the appropriate solvent system to separate androstenedione and testosterone.
-
Quantification: Visualize and quantify the radioactive spots corresponding to the substrate and product using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of androstenedione to testosterone. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of 17β-HSD3 inhibitors in a preclinical prostate cancer model.[11][14]
Objective: To assess the effect of 17β-HSD3 inhibitors on tumor growth in an androgen-dependent prostate cancer xenograft model.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP) engineered to express 17β-HSD3.
-
Male immunodeficient mice (e.g., nude or SCID).
-
Androstenedione (for tumor growth stimulation).
-
Test inhibitor.
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the prostate cancer cells and harvest them in the exponential growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel/PBS mixture).
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Tumor Growth and Castration: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Surgically castrate the mice to remove the endogenous source of testosterone.
-
Androgen Stimulation and Treatment: After a recovery period, randomize the mice into treatment groups. Administer androstenedione daily (e.g., via subcutaneous injection) to all groups to stimulate tumor growth. Administer the test inhibitor or vehicle control to the respective treatment groups.
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint: Continue the treatment for a predefined period (e.g., 4-6 weeks) or until the tumors in the control group reach a maximum allowable size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Collect blood for plasma testosterone level measurement.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in 17β-HSD3 function and inhibitor evaluation is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.
Androgen Biosynthesis Pathway
This diagram illustrates the classical pathway of androgen synthesis, highlighting the central role of 17β-HSD3.
Caption: Classical Androgen Biosynthesis Pathway Highlighting 17β-HSD3.
Mechanism of Action of 17β-HSD3 Inhibitors in Prostate Cancer
This diagram illustrates how 17β-HSD3 inhibitors block testosterone production, leading to reduced androgen receptor signaling and inhibition of prostate cancer cell proliferation.
Caption: Mechanism of 17β-HSD3 Inhibitors in Prostate Cancer Cells.
Experimental Workflow for Screening 17β-HSD3 Inhibitors
This diagram provides a logical workflow for the screening and evaluation of potential 17β-HSD3 inhibitors.
Caption: General Workflow for Screening and Development of 17β-HSD3 Inhibitors.
Conclusion and Future Directions
Inhibitors of 17β-HSD3 represent a promising and targeted therapeutic strategy for a variety of androgen-dependent diseases. The most robust evidence for their application lies in the treatment of prostate cancer, where they have the potential to suppress both systemic and local androgen production. While their utility in benign prostatic hyperplasia and androgenetic alopecia is biologically plausible, further research is needed to validate their efficacy in these conditions. The potential for 17β-HSD3 inhibitors as male contraceptives is an intriguing but nascent area that requires significant investigation to overcome challenges related to maintaining essential physiological functions of testosterone.
Future research should focus on the development of more potent and selective second-generation inhibitors, with improved pharmacokinetic properties. Further elucidation of the crystal structure of 17β-HSD3 would greatly facilitate structure-based drug design.[13] Additionally, clinical trials are necessary to translate the preclinical findings into tangible benefits for patients. The continued exploration of 17β-HSD3 inhibitors holds the promise of delivering novel and effective treatments for a range of significant health issues.
References
- 1. urologytimes.com [urologytimes.com]
- 2. Recent advances in the development of 17beta-hydroxysteroid dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Four novel mutations identification in 17 beta-hydroxysteroid dehydrogenase-3 deficiency and our clinical experience: possible benefits of early treatment [frontiersin.org]
- 4. 17-beta hydroxysteroid dehydrogenase 3 deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Expression of mRNA for androgen receptor, 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase in human dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Testosterone and 17β-Estradiol Induce Glandular Prostatic Growth, Bladder Outlet Obstruction, and Voiding Dysfunction in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the In Vitro and In Vivo efficiency of RM-532-105, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, in LAPC-4 prostate cancer cell and tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgens modify Wnt agonists/antagonists expression balance in dermal papilla cells preventing hair follicle stem cell differentiation in androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. STX2171, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, is efficacious in vivo in a novel hormone-dependent prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
An In-Depth Technical Guide to In Vitro Studies Using 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors, Featuring TC Hsd21
This technical guide is designed for researchers, scientists, and drug development professionals interested in the in vitro evaluation of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitors. It provides an overview of the core signaling pathway, detailed experimental methodologies, and comparative data for representative inhibitors, including TC Hsd21.
Core Concept: The Role of 17β-HSD3 in Androgen Biosynthesis
17β-HSD3 is a critical enzyme in the biosynthesis of androgens. It catalyzes the conversion of the relatively inactive androgen precursor, androstenedione (AdT), into the potent androgen, testosterone.[1][2][3][4][5][6] This function is particularly crucial in the testes.[2][4][6] In the context of androgen-dependent diseases such as prostate cancer, inhibiting 17β-HSD3 is a therapeutic strategy to reduce the levels of testosterone that can fuel cancer cell growth.[1][2][7]
The signaling pathway is a direct cascade where the product of 17β-HSD3, testosterone, acts as a ligand for the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and initiates the transcription of genes responsible for androgenic effects, including cell proliferation in hormone-sensitive cancers.
Quantitative Data on 17β-HSD3 Inhibitors
The potency of 17β-HSD3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The table below summarizes the IC50 values for TC Hsd21 and other representative non-steroidal 17β-HSD3 inhibitors found in the literature.
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| TC Hsd21 | Human 17β-HSD3 | 6 | Not Specified | [7] |
| Mouse 17β-HSD3 | 40 | Not Specified | [7] | |
| 17β-HSD3 | 14 | Not Specified | [1][2][8][9] | |
| RM-532-105 | 17β-HSD3 | 5 | Whole Cell (HEK-293 overexpressing 17β-HSD3) | [7] |
| 17β-HSD3 | 13 | Whole Cell (LNCaP overexpressing 17β-HSD3) | [7] | |
| STX2171 | 17β-HSD3 | ~200 | Whole Cell (293-EBNA overexpressing 17β-HSD3) | [8] |
| BMS-856 | 17β-HSD3 | 60 | Biochemical Assay | [2] |
| 17β-HSD3 | 300 | Cell-Based Assay | [2] |
Note: TC Hsd21 demonstrates high selectivity, showing no activity at 17β-HSD1, 17β-HSD2, estrogen receptors (ERα), androgen receptors, or glucocorticoid receptors.[7]
Experimental Protocols for In Vitro Assessment of 17β-HSD3 Inhibitors
A multi-step approach is typically employed to characterize 17β-HSD3 inhibitors in vitro, starting from direct enzyme inhibition to cellular functional assays.
Biochemical Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of 17β-HSD3. High-throughput screening often employs methods like the Scintillation Proximity Assay (SPA).[9]
Methodology:
-
Reagents and Materials:
-
Recombinant human 17β-HSD3 enzyme.
-
Substrate: Androstenedione (AdT).
-
Tritiated testosterone ([³H]-Testosterone) for generating a standard curve.
-
Anti-testosterone monoclonal antibody.
-
SPA beads conjugated to anti-mouse IgG.
-
Assay buffer (e.g., 50 mM Tris pH 8.0, 10% glycerol).
-
Test compounds (e.g., TC Hsd21) at various concentrations.
-
-
Procedure:
-
Prepare the antibody-bead complex by incubating SPA beads with the anti-testosterone antibody.
-
In a microplate, combine the 17β-HSD3 enzyme, NADPH, and the test compound at various dilutions.
-
Initiate the enzymatic reaction by adding the substrate, Androstenedione.
-
Incubate to allow for the conversion of AdT to testosterone.
-
Stop the reaction and add the antibody-bead complex. The beads will capture any testosterone produced.
-
If using a radiolabeled substrate, the proximity of the resulting radiolabeled product to the scintillant-impregnated beads will generate a light signal.
-
Measure the signal using a suitable plate reader (e.g., a scintillation counter).
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of testosterone produced (in a competitive assay format).
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression.
-
Cell-Based Target Engagement Assay
Objective: To measure the ability of an inhibitor to block the conversion of AdT to testosterone in a cellular environment. This is often performed using a cell line that overexpresses 17β-HSD3.[7]
Methodology:
-
Cell Culture:
-
Use a suitable human cell line, such as HEK-293 or prostate cancer cell lines (e.g., LNCaP), engineered to stably overexpress human 17β-HSD3.[7]
-
Culture the cells in appropriate media until they reach a suitable confluency.
-
-
Procedure:
-
Plate the cells in a multi-well format.
-
Treat the cells with various concentrations of the inhibitor (e.g., TC Hsd21) for a predetermined pre-incubation period.
-
Add Androstenedione (AdT) to the media to serve as the substrate.
-
Incubate for a period sufficient to allow for testosterone production (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
-
Quantification of Testosterone:
-
Measure the concentration of testosterone in the supernatant using a validated method such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher specificity and accuracy.
-
-
-
Data Analysis:
-
Calculate the reduction in testosterone production at each inhibitor concentration compared to a vehicle-treated control.
-
Determine the cellular IC50 value from the dose-response curve.
-
Cellular Functional Assay (e.g., Proliferation)
Objective: To assess the downstream functional consequence of inhibiting testosterone production, such as the inhibition of androgen-dependent cell proliferation.
Methodology:
-
Cell Line:
-
Use an androgen-sensitive prostate cancer cell line that expresses the androgen receptor, such as LAPC-4.[7]
-
-
Procedure:
-
Culture the cells in a steroid-depleted medium (e.g., using charcoal-stripped fetal bovine serum) to establish a baseline.
-
Treat the cells with Androstenedione (AdT) to stimulate proliferation via its conversion to testosterone.
-
Concurrently, treat the cells with a range of concentrations of the 17β-HSD3 inhibitor.
-
Include appropriate controls: vehicle only, AdT only, and a positive control inhibitor of cell growth.
-
Incubate for several days (e.g., 5-7 days) to allow for measurable proliferation.
-
-
Measurement of Proliferation:
-
Quantify cell viability or proliferation using standard methods such as:
-
MTS/MTT assay.
-
Cell counting.
-
DNA synthesis assays (e.g., BrdU incorporation).
-
-
-
Data Analysis:
-
Determine the extent to which the inhibitor can reverse the AdT-induced proliferation.
-
Calculate the concentration of the inhibitor that results in a 50% reduction in the stimulated proliferation (EC50).
-
Androgen Receptor (AR) Transcription Assay
Objective: To confirm that the inhibitor's effect is mediated through the androgen receptor signaling pathway.
Methodology:
-
Reporter Gene Construct:
-
Use a cell line (e.g., PC-3 or HEK-293) co-transfected with:
-
An expression vector for the human androgen receptor.
-
A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Procedure:
-
Plate the transfected cells.
-
Treat the cells with Androstenedione (AdT) in the presence and absence of various concentrations of the 17β-HSD3 inhibitor.
-
Incubate to allow for testosterone production, AR activation, and reporter gene expression.
-
-
Measurement of Reporter Activity:
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Quantify the reduction in reporter gene activity caused by the inhibitor.
-
This provides a direct measure of the inhibition of AR-dependent transcription.[1]
-
References
- 1. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Clinical, endocrine, and molecular findings in 17beta-hydroxysteroid dehydrogenase type 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSD17B3 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. HSD17B3 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Investigation of the In Vitro and In Vivo efficiency of RM-532-105, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, in LAPC-4 prostate cancer cell and tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for TC Hsd 21 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of TC Hsd 21, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), in cell culture experiments.
Application Notes
This compound is a small molecule inhibitor with high potency and selectivity for the enzyme 17β-HSD3.[1][2][3] This enzyme plays a crucial role in the biosynthesis of androgens, specifically in the conversion of androstenedione to testosterone. By inhibiting 17β-HSD3, this compound effectively blocks the production of testosterone, making it a valuable tool for research in areas such as prostate cancer, benign prostatic hyperplasia, and other androgen-dependent conditions. It is important to distinguish this compound, the chemical inhibitor, from TC21 (also known as R-Ras2), a protein involved in cell signaling pathways related to transformation and survival.[4]
This compound exhibits excellent selectivity over other 17β-HSD isoenzymes and various nuclear receptors, ensuring targeted inhibition in experimental setups.[1][2][3][5] Its utility has been demonstrated in cell-based assays, and it serves as a critical compound in cancer metabolism research.
Quantitative Data
The inhibitory activity of this compound has been quantified against different species' 17β-HSD3 enzymes. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target Enzyme | Organism | IC50 Value | Reference |
| This compound | 17β-HSD3 | Human | 14 nM | [1][2][3] |
| This compound | 17β-HSD3 | Human | 6 nM | |
| This compound | 17β-HSD3 | Mouse | 40 nM |
Experimental Protocols
This section provides a detailed methodology for a typical cell culture experiment involving treatment with this compound to assess its impact on cell viability and hormone production.
Protocol 1: Assessing the Effect of this compound on Cell Viability and Testosterone Production
1. Materials
-
Cell Line: A suitable cell line expressing 17β-HSD3 (e.g., HeLa cells, or other relevant cancer cell lines).[1]
-
This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Androstenedione: Substrate for the 17β-HSD3 enzyme.
-
Reagents for Viability Assay: (e.g., MTT, PrestoBlue™, or similar).
-
ELISA Kit: For testosterone quantification.
-
General Cell Culture Equipment: Including sterile flasks, plates, pipettes, incubator (37°C, 5% CO2), centrifuge, and microscope.[6][7][8]
2. Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C for long-term stability.[1]
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration is consistent across all treatments (including vehicle control) and is typically below 0.1% to avoid solvent-induced cytotoxicity.
-
Androstenedione Solution: Prepare a stock solution in a suitable solvent and dilute it in a cell culture medium to the desired final concentration for stimulating testosterone production.
3. Experimental Procedure
-
Cell Seeding:
-
Culture the selected cell line according to standard protocols.[6][7][8]
-
For the experiment, harvest cells during the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.[7]
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO2 incubator.[9]
-
-
Treatment with this compound:
-
After 24 hours of incubation, remove the existing medium.
-
Add fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) and a fixed concentration of androstenedione.
-
Include a vehicle control (medium with DMSO and androstenedione but no this compound) and a negative control (medium with androstenedione only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
Cell Viability Assay:
-
At the end of the treatment period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader to determine the percentage of viable cells relative to the control.
-
-
Testosterone Quantification:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of testosterone in the supernatant using a testosterone-specific ELISA kit, following the manufacturer's protocol.
-
-
4. Data Interpretation
-
Calculate the IC50 value for the inhibition of testosterone production by plotting the percentage of inhibition against the log concentration of this compound.
-
Analyze the effect of this compound on cell viability to determine any cytotoxic effects.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of 17β-HSD3 by this compound blocks testosterone synthesis.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's effect on cells.
TC21 Signaling Pathway Diagram
To avoid confusion with the similarly named protein, the following diagram illustrates the signaling pathway of the TC21 protein.
Caption: TC21 protein signaling through the PI3K/Akt/NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. TC21 mediates transformation and cell survival via activation of phosphatidylinositol 3-kinase/Akt and NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for In Vivo Use of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
Disclaimer: Detailed in vivo application notes and specific experimental protocols for the compound "TC Hsd 21" are not publicly available. One source indicates that the commercial product has been withdrawn from sale, which may contribute to the scarcity of application data. The following information is based on general principles for the in vivo study of hydroxysteroid dehydrogenase (HSD) inhibitors and should be adapted and validated for the specific inhibitor being investigated.
Introduction
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in the biosynthesis of androgens, catalyzing the conversion of androstenedione to testosterone. Inhibition of 17β-HSD3 is a therapeutic strategy for hormone-dependent conditions such as prostate cancer. This compound has been identified as a potent and selective inhibitor of 17β-HSD3[1][2]. These application notes provide a general framework for researchers and drug development professionals on how to approach the in vivo evaluation of 17β-HSD3 inhibitors like this compound.
Hydroxysteroid dehydrogenases (HSDs) are a class of NAD(P)(H) dependent oxidoreductases that regulate the activity of steroid hormones at a pre-receptor level[3]. By converting steroids between their active and inactive forms, they play a crucial role in various physiological processes. Specific inhibitors of HSDs are being investigated for the treatment of hormone-dependent cancers and metabolic syndromes[3].
Mechanism of Action and Signaling Pathway
The primary mechanism of action for a 17β-HSD3 inhibitor is the blockage of testosterone synthesis. This reduction in androgen levels can, in turn, affect signaling pathways dependent on the androgen receptor (AR).
Below is a generalized diagram of the androgen synthesis pathway and the point of inhibition for a 17β-HSD3 inhibitor.
Caption: Simplified androgen synthesis pathway highlighting the inhibitory action of a 17β-HSD3 inhibitor.
In Vivo Experimental Design: A General Protocol
The successful in vivo evaluation of a 17β-HSD3 inhibitor requires careful planning and execution. The following protocol outlines key steps and considerations.
Animal Model Selection
The choice of animal model is critical and depends on the research question.
-
Xenograft Models: For oncology studies, immunodeficient mice (e.g., nude or SCID) bearing human prostate cancer cell lines (e.g., LNCaP, VCaP) are commonly used. These models allow for the assessment of tumor growth inhibition.
-
Transgenic Models: Mice genetically engineered to overexpress human 17β-HSD3 could be a valuable tool to study the specific effects of an inhibitor[3].
-
Orchidectomized (Castrated) Models: To study the effect of the inhibitor on adrenal androgen synthesis, surgical or chemical castration can be performed to eliminate testicular androgen production.
Formulation and Administration
The formulation of the inhibitor is crucial for its bioavailability.
-
Solubility: this compound is reported to be soluble in DMSO (<42.23 mg/ml)[1]. For in vivo use, a vehicle that is safe for the chosen route of administration must be developed. Common vehicles include a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile.
-
Dosing: The optimal dose and dosing schedule must be determined through dose-ranging studies.
Experimental Workflow
The following diagram outlines a general experimental workflow for an in vivo efficacy study.
Caption: General experimental workflow for in vivo evaluation of a 17β-HSD3 inhibitor.
Data Collection and Analysis
A comprehensive dataset is essential for evaluating the efficacy and safety of the inhibitor.
Quantitative Data
The following table summarizes key quantitative data that should be collected during an in vivo study. As no specific data for this compound is available, this table serves as a template.
| Parameter | Measurement | Example Data (Hypothetical) |
| Pharmacokinetics | ||
| Cmax | Peak plasma concentration | 500 ng/mL |
| Tmax | Time to reach Cmax | 2 hours |
| AUC | Area under the concentration-time curve | 3000 ng*h/mL |
| Half-life (t½) | Elimination half-life | 6 hours |
| Pharmacodynamics | ||
| Testosterone Levels | Plasma testosterone concentration | 70% reduction compared to vehicle control |
| Androstenedione Levels | Plasma androstenedione concentration | 150% increase compared to vehicle control |
| Efficacy | ||
| Tumor Growth Inhibition | % TGI compared to vehicle control | 65% at 50 mg/kg/day |
| Safety/Tolerability | ||
| Body Weight Change | % change from baseline | < 5% loss |
| Clinical Observations | Signs of distress or toxicity | No significant adverse effects observed |
| Organ Weights | Weight of key organs (e.g., liver, spleen) at necropsy | No significant changes compared to vehicle control |
Qualitative Data
-
Histology/Immunohistochemistry: Examination of tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and androgen receptor signaling (e.g., nuclear AR localization, PSA expression).
-
Western Blotting: Analysis of protein expression levels of key signaling molecules in tumor lysates.
Conclusion
References
Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation
Note to the Reader: The compound "TC Hsd 21" could not be definitively identified in publicly available scientific literature. The following application notes and protocols are provided as a detailed template. Researchers, scientists, and drug development professionals should substitute the placeholder information with the specific details of their compound of interest.
Application Notes
General Properties of a Hypothetical Inhibitor
This section would typically detail the essential physicochemical properties of the compound. For a hypothetical small molecule inhibitor, this information is critical for its effective use in experimental settings.
| Property | Value | Notes |
| Molecular Weight | [Insert Value] g/mol | Essential for calculating molar concentrations. |
| Appearance | [e.g., White to off-white solid] | |
| Purity (by HPLC) | >98% | Recommended for reliable experimental results. |
| Solubility | [e.g., Soluble in DMSO at 100 mM] | Critical for stock solution preparation. |
| Storage Conditions | Store at -20°C, protect from light | Long-term stability is dependent on proper storage. |
Mechanism of Action (Hypothetical)
This hypothetical inhibitor is a potent and selective antagonist of a key receptor in a signaling pathway implicated in inflammatory diseases. By binding to the receptor, it prevents the downstream activation of pro-inflammatory cytokines, thereby mitigating the inflammatory response.
Caption: Hypothetical signaling pathway showing inhibitor action.
Applications
This compound is suitable for a range of in vitro and in vivo studies aimed at investigating the role of its target pathway in disease. Potential applications include:
-
In vitro: Cell-based assays to measure cytokine production, receptor binding assays, and pathway activation studies using techniques like Western blotting or qPCR.
-
In vivo: Preclinical animal models of inflammatory diseases to assess efficacy, pharmacokinetics, and pharmacodynamics.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of a hypothetical small molecule inhibitor in Dimethyl Sulfoxide (DMSO).
Materials:
-
Hypothetical Inhibitor powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Protocol:
-
Determine the required mass:
-
Use the following formula to calculate the mass of the compound needed to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * (1000 mg / 1 g)
-
Example: For a compound with a molecular weight of 500 g/mol :
-
Mass (mg) = 10 * 1 * (1/1000) * 500 * 1000 = 5 mg
-
-
-
-
Weigh the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the inhibitor powder into the tube.
-
-
Dissolve the compound:
-
Add the appropriate volume of DMSO to the tube. For a 10 mM stock from 5 mg of a 500 g/mol compound, this would be 1 mL.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but check for temperature sensitivity.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
-
Caption: Experimental workflow for stock solution preparation.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM | A common starting concentration for many in vitro assays. |
| Solvent | DMSO | Ensure it is compatible with your experimental system. |
| Working Concentration Range | 1 nM - 10 µM | This should be determined empirically for each assay. |
| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. |
| Stock Solution Stability | 6 months at -20°C | Avoid repeated freeze-thaw cycles. Discard if precipitation is observed. |
Application Notes and Protocols for TC Hsd 21 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC Hsd 21 is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). As with any bioactive small molecule, understanding its stability and optimal storage conditions is critical for ensuring experimental reproducibility, accurate pharmacological assessment, and the development of reliable formulations. These application notes provide a summary of the currently available information on the stability and storage of this compound and offer a general protocol for conducting more detailed stability studies.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions based on supplier information. It is crucial to note that these are general guidelines, and for long-term or critical applications, it is advisable to perform in-house stability assessments.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Preferred for longer-term storage of solutions. |
Protocol for Stability Assessment of this compound
The following is a general protocol for a forced degradation study, which is a common approach to assess the stability of a compound under various stress conditions. This helps to identify potential degradation pathways and establish appropriate storage and handling procedures.
Objective
To evaluate the stability of this compound under various stress conditions, including heat, light, and different pH levels.
Materials
-
This compound
-
Solvents for dissolution (e.g., DMSO, Ethanol)
-
Buffers of various pH (e.g., pH 3, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
HPLC column (e.g., C18)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
Experimental Workflow for Forced Degradation Study
Forced degradation study workflow for this compound.
Procedure
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Sample Preparation for Stress Testing:
-
Thermal Stress: Dilute the stock solution in a suitable buffer (e.g., pH 7) and incubate at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a diluted solution of this compound to a controlled light source (e.g., UV and visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Acidic Hydrolysis: Dilute the stock solution in an acidic buffer (e.g., pH 3) and incubate at room temperature or an elevated temperature.
-
Basic Hydrolysis: Dilute the stock solution in a basic buffer (e.g., pH 9) and incubate at room temperature or an elevated temperature.
-
Control: Keep an aliquot of the diluted solution at a controlled, non-stressful condition (e.g., 4°C in the dark).
-
-
Time Points: Collect samples from each stress condition and the control at various time points (e.g., 0, 24, 48, and 72 hours).
-
Analysis:
-
Analyze each sample by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Monitor the peak area of this compound to determine the percentage of the compound remaining at each time point.
-
Observe the appearance of any new peaks, which may correspond to degradation products.
-
Data Interpretation and Signaling Pathway Context
The stability data obtained from the forced degradation study will help in identifying the conditions under which this compound is unstable. This information is crucial for designing appropriate formulations and for ensuring the reliability of in vitro and in vivo experiments.
This compound inhibits 17β-HSD3, an enzyme that plays a key role in the biosynthesis of androgens. Specifically, it catalyzes the conversion of androstenedione to testosterone. By inhibiting this enzyme, this compound can modulate androgen levels, which has implications for research in areas such as prostate cancer and other androgen-dependent conditions. The stability of this compound is paramount to accurately probe this signaling pathway.
Inhibition of 17β-HSD3 by this compound in the androgen biosynthesis pathway.
Conclusion
While specific, detailed stability data for this compound is not extensively published, the provided storage guidelines and the general protocol for stability assessment offer a solid foundation for researchers. Adherence to the recommended storage conditions will help preserve the compound's integrity. For applications requiring a high degree of certainty regarding stability, conducting a forced degradation study as outlined is strongly recommended. This will ensure the quality and reliability of experimental results and contribute to the successful application of this compound in research and drug development.
Application Notes and Protocols for Measuring 17β-HSD3 Activity Featuring the Inhibitor TC Hsd 21
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, catalyzing the conversion of androstenedione (A4) to testosterone (T).[1][2] This enzymatic reaction is the final step in the production of this potent androgen.[3] The enzyme primarily utilizes NADPH as a cofactor and is predominantly expressed in the testes.[2][4][5] Due to its key role in testosterone synthesis, 17β-HSD3 is a significant therapeutic target for androgen-dependent diseases, such as prostate cancer. Accurate and reliable methods for measuring 17β-HSD3 activity are essential for screening potential inhibitors and characterizing their mechanism of action.
This document provides detailed protocols for two distinct assays to measure 17β-HSD3 activity: a radiometric assay for direct quantification of enzymatic conversion and a cell-based reporter assay for assessing activity in a cellular context. These protocols include the use of TC Hsd 21, a potent and selective 17β-HSD3 inhibitor, as a negative control to validate assay performance and assess the potency of novel compounds.[6]
Signaling Pathway: Conversion of Androstenedione to Testosterone
The enzymatic reaction catalyzed by 17β-HSD3 is a key step in the steroidogenesis pathway.
References
- 1. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B3 | Abcam [abcam.com]
- 3. In vitro and in vivo evaluation of a 3β-androsterone derivative as inhibitor of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The microsomal enzyme 17β-hydroxysteroid dehydrogenase 3 faces the cytoplasm and uses NADPH generated by glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbexa.com [abbexa.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Study of Hydroxysteroid Dehydrogenases (HSDs) in Hormone-Dependent Diseases
Topic: A Comprehensive Guide to Investigating the Role of Hydroxysteroid Dehydrogenases in Hormone-Dependent Pathologies
Audience: Researchers, scientists, and drug development professionals.
Note on Terminology: The specific term "TC Hsd 21" does not correspond to a recognized molecule in scientific literature. It is highly probable that this refers to a class of enzymes known as Hydroxysteroid Dehydrogenases (HSDs) , which are critical in the metabolism of steroid hormones and are deeply implicated in hormone-dependent diseases. This document will focus on the most relevant of these enzymes, particularly 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) , a key player in estrogen biosynthesis.
Introduction to Hydroxysteroid Dehydrogenases in Hormone-Dependent Diseases
Hydroxysteroid dehydrogenases are a superfamily of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones, including estrogens and androgens. These enzymes catalyze the oxidation and reduction of hydroxysteroid hormones at specific positions, thereby modulating their biological activity. In hormone-dependent diseases such as breast, prostate, and endometrial cancers, the local production of active steroid hormones within the tumor microenvironment is a significant driver of cancer cell proliferation and survival.
17β-Hydroxysteroid Dehydrogenases (17β-HSDs) are of particular interest as they are involved in the final steps of the biosynthesis of potent estrogens and androgens. For instance, 17β-HSD1 catalyzes the conversion of the weak estrogen, estrone (E1), to the highly potent estradiol (E2), a primary driver of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Conversely, 17β-HSD type 2 (17β-HSD2) inactivates estradiol by converting it back to estrone.[2][3] The balance between the activities of these enzymes within a tumor can therefore significantly impact its growth.
Elevated expression of 17β-HSD1 has been associated with a poorer prognosis in breast cancer patients.[1] This makes 17β-HSD1 and other HSDs attractive targets for the development of novel therapeutics for hormone-dependent cancers.
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and function of HSDs in hormone-dependent diseases.
Table 1: Expression of 17β-HSD1 in Breast Cancer
| Parameter | Finding | Reference |
| Immunohistochemistry | 61.3% (68 out of 111) of invasive ductal carcinomas showed 17β-HSD1 immunolocalization in carcinoma cells. | [4] |
| Correlation with ER | Significant positive correlation between 17β-HSD1 expression and estrogen receptor (ER) labeling index (P < 0.05). | [4] |
| Correlation with PR | Significant positive correlation between 17β-HSD1 expression and progesterone receptor (PR) labeling index (P < 0.05). | [4] |
| Correlation with Ki-67 | Significant inverse correlation between 17β-HSD1 expression and Ki-67 labeling index (P < 0.0001). | [4] |
| Prognosis | High expression of 17β-HSD1 correlates with a weak prognosis for breast cancer. | [1] |
Table 2: Functional Impact of 17β-HSD1 in Breast Cancer Cells
| Experimental Condition | Observation | Reference |
| 17β-HSD1 Overexpression in MCF7 Cells | Increased mRNA levels of ERα by 171% and ERβ by 120%. | [1][5] |
| 17β-HSD1 Overexpression in MCF7 Cells | Decreased mRNA levels of the androgen receptor by 64%. | [1][5] |
| 17β-HSD1 Overexpression in MCF7 Cells | Increased breast cancer cell migration. | [1][5] |
Signaling Pathways and Experimental Workflows
Steroid Metabolism Pathway in Hormone-Dependent Cancers
Caption: Steroid metabolism pathway in hormone-dependent cancer cells.
General Experimental Workflow for HSD Studies
Caption: Workflow for studying HSDs in cancer.
Experimental Protocols
Protocol for Immunohistochemistry (IHC) of 17β-HSD1 in Paraffin-Embedded Breast Cancer Tissue
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4-5 µm).
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.
-
Antigen retrieval solution: Citrate buffer (10 mM, pH 6.0).
-
Pressure cooker or water bath for heat-induced antigen retrieval.
-
Hydrogen peroxide (3%) in methanol for quenching endogenous peroxidase activity.
-
Blocking buffer: 10% normal goat serum in PBS.
-
Primary antibody: Rabbit polyclonal or monoclonal anti-HSD17B1 antibody (e.g., Abcam ab51045, Thermo Fisher PA5-54312).[1][3] Dilution to be optimized (typically 1:100 to 1:500).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a pressure cooker for 2 minutes or in a water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% H2O2 in methanol for 15-20 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSD17B1 antibody in blocking buffer to the optimized concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Detection:
-
Incubate sections with DAB substrate solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The staining intensity and the percentage of positive tumor cells can be scored to generate a semi-quantitative H-score.
Protocol for Real-Time Quantitative PCR (RT-qPCR) for HSD17B1 mRNA Expression
This protocol is for a two-step RT-qPCR.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit).
-
DNase I.
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase).
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Forward and reverse primers for HSD17B1 and a reference gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Primer Sequences for Human HSD17B1:
-
Forward: 5'-TGG GAG AAG TCT GGC GAT G-3'
-
Reverse: 5'-GGT TGG TGG GCA AAG AAG TC-3' (Note: Primer sequences should always be validated for specificity and efficiency.)
Procedure:
-
RNA Extraction and DNase Treatment:
-
Extract total RNA from cell lines or tissues according to the manufacturer's protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. Use a mix of oligo(dT) and random hexamer primers for optimal results.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix. For a 20 µL reaction:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Set up the following thermal cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Run samples in triplicate, and include no-template controls (NTCs).
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative expression of HSD17B1 mRNA, normalized to the reference gene.
Protocol for Spectrophotometric 17β-HSD1 Enzyme Activity Assay
This assay measures the conversion of a substrate by 17β-HSD1 by monitoring the change in absorbance of the cofactor NAD(P)H.
Materials:
-
Cell or tissue homogenates (protein extracts).
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.4.
-
Substrate: Estrone (for reductive activity) or Estradiol (for oxidative activity), dissolved in a suitable solvent (e.g., ethanol).
-
Cofactor: NADPH (for reductive activity) or NADP+ (for oxidative activity).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Preparation:
-
Prepare cell or tissue homogenates in a suitable lysis buffer on ice.
-
Determine the protein concentration of the homogenates using a standard method (e.g., Bradford assay).
-
Prepare working solutions of the substrate and cofactor in the assay buffer.
-
-
Assay Setup (for reductive activity - Estrone to Estradiol):
-
In a cuvette, add:
-
Assay buffer to a final volume of 1 mL.
-
NADPH to a final concentration of 100-200 µM.
-
Cell/tissue homogenate (e.g., 50-100 µg of protein).
-
-
Incubate at 37°C for 5 minutes to pre-warm.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding the substrate (Estrone) to a final concentration of 1-10 µM.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm over time (e.g., for 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity (e.g., in nmol/min/mg protein).
-
Controls:
-
Include a blank reaction without the substrate to account for any non-specific NADPH oxidation.
-
Include a blank reaction without the enzyme extract to ensure the reaction is enzyme-dependent.
Drug Development and Future Perspectives
The critical role of HSDs, particularly 17β-HSD1, in promoting the growth of hormone-dependent cancers has led to significant interest in developing specific inhibitors as therapeutic agents. These inhibitors could be used as a monotherapy or in combination with existing treatments like aromatase inhibitors to more effectively block estrogen signaling in tumors. The protocols and information provided here offer a framework for researchers and drug development professionals to investigate the function of HSDs and to screen and validate potential inhibitors. Further research is needed to fully elucidate the complex roles of the various HSD isoforms in different types of cancer and to develop highly specific and potent inhibitors with favorable clinical profiles.
References
- 1. HSD17B1 Polyclonal Antibody (PA5-54312) [thermofisher.com]
- 2. Anti-HSD17B1 Antibody (A16800) | Antibodies.com [antibodies.com]
- 3. Anti-HSD17B1 antibody [EP1682Y] (ab51045) | Abcam [abcam.com]
- 4. 17Beta-hydroxysteroid dehydrogenase type 1 and type 2 in human breast carcinoma: a correlation to clinicopathological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17beta-hydroxysteroid dehydrogenase type 1 modulates breast cancer protein profile and impacts cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Activity using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is a critical enzyme in corticosteroid metabolism, responsible for the conversion of active cortisol to inactive cortisone.[1][2] This enzymatic activity plays a crucial role in protecting the mineralocorticoid receptor from excessive activation by cortisol, particularly in tissues like the kidney and placenta.[2][3] Dysregulation of 11β-HSD2 activity has been implicated in various pathological conditions, including hypertension and developmental disorders. The ratio of cortisol to cortisone serves as a key biomarker for assessing 11β-HSD2 activity.[4] This application note provides a detailed protocol for the sensitive and specific quantification of cortisol and cortisone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine 11β-HSD2 activity in various biological matrices. Evidence suggests that steroid hormone metabolism may be altered in individuals with Trisomy 21 (Down Syndrome), making the assessment of 11β-HSD2 activity a relevant area of investigation in this population.[5]
Principle
The method is based on the stable isotope dilution LC-MS/MS technique. Samples are prepared and spiked with internal standards (deuterated cortisol and cortisone) to ensure accurate quantification. The analytes are chromatographically separated from matrix components and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak areas of the analyte to its corresponding internal standard is used to calculate the concentration of cortisol and cortisone. The 11β-HSD2 activity is then inferred from the cortisol/cortisone ratio.
Materials and Reagents
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid, Methyl tert-butyl ether (MTBE)
-
Standards: Cortisol, Cortisone, Cortisol-d4, Cortisone-d7 (or other suitable deuterated internal standards)
-
Chemicals: Ammonium formate
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates, or reagents for Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of cleanup. Three common methods are described below.
Protocol 1: Liquid-Liquid Extraction (LLE) for Cell Culture Supernatant or Urine
-
To 1 mL of cell culture supernatant or urine, add an appropriate amount of internal standard working solution.
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Serum or Plasma
-
To 100 µL of serum or plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Protocol 3: Solid Phase Extraction (SPE) for Serum or Plasma
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of pre-treated plasma or serum (diluted with water and acidified).
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 or Biphenyl column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water or 2 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| Gradient | A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. |
Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| IonSpray Voltage | 4500 V |
MRM Transitions
The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 |
| Cortisone | 361.2 | 163.1 |
| Cortisol-d4 | 367.2 | 121.1 |
| Cortisone-d7 | 368.2 | 168.1 |
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Cortisol | Cortisone |
| Linearity Range (ng/mL) | 1 - 500[1] | 2.5 - 100[1] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0[1] | 2.5[1] |
| Intra-assay Precision (%CV) | < 5%[1] | < 6%[1] |
| Inter-assay Precision (%CV) | < 5%[1] | < 6%[1] |
| Accuracy (% Recovery) | 95.4 - 102.5%[1] | 89.2 - 98.8%[1] |
Table 2: Example Quantitative Data from a Cell Culture Experiment
| Sample | Cortisol (ng/mL) | Cortisone (ng/mL) | Cortisol/Cortisone Ratio |
| Control Cells | 150.2 | 10.5 | 14.3 |
| 11β-HSD2 Overexpressing Cells | 25.8 | 125.3 | 0.21 |
| Cells + Inhibitor | 145.7 | 12.1 | 12.0 |
Visualizations
Conclusion
This LC-MS/MS method provides a robust, sensitive, and specific tool for the quantification of cortisol and cortisone to assess 11β-HSD2 activity. The detailed protocols for sample preparation and analysis can be adapted for various research and clinical applications, including studies on hypertension, metabolic syndrome, and developmental programming. The ability to accurately measure the cortisol/cortisone ratio offers valuable insights into the regulation of glucocorticoid action at the tissue level.
References
- 1. google.com [google.com]
- 2. Diurnal cortisol and obesity in adolescents with and without Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolinkk.com [biolinkk.com]
- 4. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD11B2 hydroxysteroid 11-beta dehydrogenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of 17β-HSD3 Following TC Hsd 21 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) is a critical enzyme in androgen biosynthesis, primarily catalyzing the conversion of androstenedione to the biologically active androgen, testosterone. This enzyme is predominantly expressed in the testes and represents a key target in the development of therapies for hormone-dependent diseases such as prostate cancer. TC Hsd 21 is a potent and selective inhibitor of 17β-HSD3, making it a valuable tool for studying the role of this enzyme in various physiological and pathological processes.
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of 17β-HSD3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, particularly in the context of treatment with the inhibitor this compound.
Data Presentation
While this compound is a potent inhibitor of 17β-HSD3 activity, literature detailing its effect on the overall protein expression level of 17β-HSD3 as measured by immunohistochemistry is not currently available. Enzyme inhibitors often function by blocking the active site of the enzyme rather than altering its expression. The following table summarizes the inhibitory activity of this compound and a similar compound, STX2171, on 17β-HSD3.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | Human 17β-HSD3 | Whole-cell | 14 nM | HeLa | [1] |
| STX2171 | Human 17β-HSD3 | Whole-cell | ~200 nM | LNCaP(HSD3) |
Note: The provided data demonstrates the functional inhibition of the 17β-HSD3 enzyme. Researchers investigating the effects of this compound treatment should consider that changes in testosterone production may be observed without significant changes in the immunohistochemical staining intensity of the 17β-HSD3 protein. Quantitative analysis of IHC staining can be performed using methods such as H-score evaluation to objectively assess any potential changes in protein expression.[2]
Signaling Pathway
The following diagram illustrates the canonical androgen biosynthesis pathway, highlighting the critical role of 17β-HSD3 in the conversion of androstenedione to testosterone.
Caption: Canonical Androgen Biosynthesis Pathway and the inhibitory action of this compound.
Experimental Protocols
Immunohistochemistry Protocol for 17β-HSD3 in FFPE Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit polyclonal anti-HSD17B3 antibody (e.g., Proteintech 13415-1-AP, diluted 1:100-1:400)
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Incubate slides in 100% ethanol (2 x 3 minutes).
-
Incubate slides in 95% ethanol (1 x 3 minutes).
-
Incubate slides in 70% ethanol (1 x 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat slides in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse slides with PBS (2 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSD17B3 antibody to the desired concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear slides in xylene (2 x 5 minutes).
-
Apply a coverslip using a permanent mounting medium.
-
Experimental Workflow for Assessing this compound Effect on 17β-HSD3
Caption: Workflow for IHC analysis of 17β-HSD3 expression after this compound treatment.
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of 17β-HSD3 in the context of treatment with the inhibitor this compound. While direct evidence of this compound's effect on 17β-HSD3 protein expression via IHC is lacking in the current literature, the provided protocols will enable researchers to rigorously investigate this and other aspects of 17β-HSD3 biology. Careful optimization of the IHC protocol and the use of quantitative analysis methods are crucial for obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
TC Hsd 21 solubility issues and solutions
Welcome to the technical support center for TC Hsd 21, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This guide provides troubleshooting advice and frequently asked questions regarding the solubility of this compound to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with reported concentrations of approximately 100 mM to over 250 mg/mL.[1][2][3]
Q2: Is this compound soluble in aqueous solutions like water or PBS?
A2: this compound is expected to have very low solubility in aqueous solutions. A safety data sheet for the compound indicates that there is no available data on its water solubility, which typically suggests poor aqueous solubility.[4] Therefore, direct dissolution in water or phosphate-buffered saline (PBS) is not recommended.
Q3: Can I dissolve this compound in ethanol?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to dissolve this compound in high-quality, anhydrous DMSO.[3][5] For example, to prepare a 10 mM stock solution, you would dissolve 4.22 mg of this compound (Molecular Weight: 422.32 g/mol ) in 1 mL of DMSO.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C for long-term storage (months to years).[5] For short-term storage (days to weeks), 4°C is acceptable.
Troubleshooting Guide
Issue: Precipitate formation when diluting DMSO stock solution into aqueous media.
Cause: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture medium, PBS), the compound may precipitate out of solution because it is not soluble in the aqueous environment.
Solutions:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically below 0.5%, to minimize solvent-induced artifacts in your experiment.
-
Use a Lower Concentration Stock Solution: If precipitation is persistent, try preparing a less concentrated stock solution in DMSO.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume.
-
Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution.
-
Use of Pluronic F-68 or other surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, like Pluronic F-68, to the aqueous medium can help to maintain the solubility of hydrophobic compounds.
Issue: Inconsistent experimental results.
Cause: This could be due to several factors, including inaccurate stock solution concentration, degradation of the compound, or precipitation in the assay medium.
Solutions:
-
Verify Stock Solution Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer if the compound has a known extinction coefficient, or by other analytical methods.
-
Freshly Prepare Working Solutions: Always prepare your working dilutions fresh from the stock solution for each experiment to avoid issues with compound stability in aqueous media over time.
-
Visually Inspect for Precipitation: Before starting your experiment, visually inspect your final working solution for any signs of precipitation. If you observe any cloudiness or particles, you should remake the solution.
-
Ensure Proper Storage: Protect the solid compound and stock solutions from light and moisture. Store at the recommended temperatures.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 250 mg/mL[1][3] | ≥ 592 mM[3] |
| DMSO | ~100 mM[2] | ~100 mM[2] |
| Water | No data available[4] | Presumed to be very low |
| Ethanol | No data available | Not reported |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.22 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C in a tightly sealed container.
Visualizations
References
Technical Support Center: Optimizing TC Hsd 21 Concentration for Experiments
Welcome to the technical support center for TC Hsd 21, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[1][2] 17β-HSD3 is a key enzyme in the androgen biosynthesis pathway, responsible for the conversion of androstenedione to testosterone.[3] By inhibiting this enzyme, this compound effectively blocks the production of testosterone.
Q2: What is the potency of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various systems. For human recombinant 17β-HSD3 expressed in HeLa cells, the IC50 is approximately 14 nM.[1] In biochemical assays with the purified enzyme, the IC50 values are around 6 nM for the human enzyme and 40 nM for the mouse enzyme.[1]
Q3: How should I prepare and store a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution in DMSO. For storage, the stock solution is stable for up to 6 months at -20°C.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller working volumes.
Q4: What is the downstream signaling pathway affected by this compound?
A4: By inhibiting 17β-HSD3, this compound reduces the levels of testosterone. Testosterone is a primary ligand for the Androgen Receptor (AR), a nuclear transcription factor.[3][5][6] In the absence of testosterone, the AR remains in the cytoplasm in an inactive complex. Inhibition of testosterone production by this compound leads to decreased AR activation, nuclear translocation, and subsequent modulation of androgen-responsive gene expression.[3][5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell line insensitivity: The chosen cell line may not express 17β-HSD3 or have a low level of expression. 4. Assay conditions: The incubation time may be too short, or the substrate concentration may be too high in a competitive assay. | 1. Optimize concentration: Perform a dose-response experiment with a wider range of concentrations, starting from the IC50 value and going up to 5-10 times the IC50.[7] 2. Prepare fresh stock solution: Use a fresh aliquot of the stock solution or prepare a new one. 3. Confirm target expression: Verify the expression of 17β-HSD3 in your cell line using techniques like qPCR or Western blotting. 4. Adjust assay parameters: Increase the pre-incubation time with the inhibitor before adding the substrate. If it's a competitive assay, consider lowering the substrate concentration. |
| High cell toxicity or off-target effects | 1. Concentration too high: High concentrations of this compound or the solvent (DMSO) may be toxic to the cells. 2. Off-target activity: At higher concentrations, the inhibitor might interact with other proteins, leading to unintended effects. | 1. Determine cytotoxicity: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the maximum non-toxic concentration of this compound and DMSO in your cell line.[8] 2. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration that gives the desired inhibitory effect. 3. Include proper controls: Always include a vehicle control (DMSO alone) at the same concentration used for the inhibitor. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent compound preparation: Variations in the dilution of the stock solution can lead to different final concentrations. 3. Instability in media: The compound may not be stable in the cell culture media over the duration of the experiment.[9][10] | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. 2. Prepare fresh working solutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Assess compound stability: If long incubation times are used, consider assessing the stability of this compound in your specific cell culture medium. |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC50 (human) | 14 nM | Recombinant 17β-HSD3 in HeLa cells | [1] |
| IC50 (human) | 6 nM | Purified recombinant enzyme | [1] |
| IC50 (mouse) | 40 nM | Purified recombinant enzyme | [1] |
| Stock Solution Storage | -20°C for up to 6 months | In DMSO | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molecular Weight: 422.32 g/mol ).
-
Dissolve the powder in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.[2]
-
-
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[11] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Protocol 2: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol provides a general framework for determining the optimal working concentration of this compound. The specific readout will depend on your experimental goals (e.g., measuring testosterone levels, assessing cell proliferation, or analyzing gene expression).
-
Cell Seeding:
-
Seed your target cells in a multi-well plate (e.g., 96-well plate) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and recover overnight.
-
-
Dose-Response Treatment:
-
Prepare a series of working solutions of this compound in cell culture medium with concentrations ranging from below to well above the known IC50 value (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the cells for a duration relevant to your experimental question. This could range from a few hours to several days.
-
-
Assay Readout:
-
At the end of the incubation period, perform your desired assay. This could be:
-
Measurement of Testosterone Levels: Collect the cell culture supernatant and measure testosterone concentration using an ELISA kit.
-
Cell Viability/Proliferation Assay: Use assays like MTT, WST-1, or CellTiter-Glo to assess the effect on cell growth.
-
Gene Expression Analysis: Lyse the cells and perform qPCR or Western blotting to analyze the expression of androgen-responsive genes (e.g., PSA, TMPRSS2).[12]
-
-
-
Data Analysis:
-
Plot the assay readout as a function of the this compound concentration.
-
Determine the EC50 (effective concentration that gives 50% of the maximal response) for your specific assay.
-
Based on this dose-response curve, select the optimal concentration(s) for your future experiments. It is often recommended to use a concentration that gives a maximal or near-maximal effect without causing significant cytotoxicity.
-
Visualizations
Caption: Inhibition of 17β-HSD3 by this compound blocks testosterone production and subsequent androgen receptor signaling.
Caption: Workflow for determining the optimal experimental concentration of this compound.
References
- 1. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. Enzyme Activity Measurement for 17 Beta Hydroxysteroid Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Use Inhibitors [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. oncotarget.com [oncotarget.com]
TC Hsd 21 off-target effects and how to mitigate
Welcome to the technical support center for TC Hsd 21. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[1] Its chemical name is (Z)-5-(3-bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one, and its CAS number is 330203-01-5.[2][3] The primary mechanism of action of this compound is the inhibition of the 17β-HSD3 enzyme, which is responsible for the conversion of androstenedione to testosterone.
Q2: What are the known off-target effects of this compound?
Currently, publicly available data on the broad off-target profile of this compound is limited. However, it has been reported to exhibit excellent selectivity over other 17β-HSD isoenzymes and nuclear receptors.[1] It is important to note that like most small molecule inhibitors, this compound could potentially interact with other structurally related enzymes or receptors. The likelihood and extent of these interactions often depend on the concentration of the inhibitor used in the experiment.
Q3: How can I minimize the risk of off-target effects in my experiments with this compound?
To minimize the potential for off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experimental design. Performing a dose-response curve to determine the optimal concentration for inhibiting 17β-HSD3 activity in your specific model system is highly recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype or cellular response not consistent with 17β-HSD3 inhibition. | Off-target effects of this compound at the concentration used. | 1. Perform a dose-response experiment: Titrate the concentration of this compound to determine the minimal concentration required for the desired on-target effect. 2. Include negative controls: Use a structurally similar but inactive compound, if available, to confirm that the observed effect is due to 17β-HSD3 inhibition. 3. Use a rescue experiment: If possible, supplement the system with the downstream product of 17β-HSD3 (testosterone) to see if it reverses the observed phenotype. |
| Inconsistent results between experiments. | Variability in experimental conditions affecting inhibitor potency or off-target interactions. | 1. Ensure consistent experimental parameters: Maintain consistent cell density, incubation times, and media components. 2. Prepare fresh inhibitor solutions: this compound solutions should be prepared fresh for each experiment to avoid degradation. 3. Verify cell line identity and health: Regularly check cell lines for mycoplasma contamination and genetic drift. |
| High background signal or unexpected changes in signaling pathways unrelated to steroidogenesis. | Potential off-target kinase or phosphatase activity. | 1. Perform a kinase inhibitor profiling screen: If significant off-target effects are suspected, consider screening this compound against a panel of kinases. 2. Consult the literature for known off-targets of similar chemical scaffolds: The thioxothiazolidin-4-one core may have known interactions that can provide clues. 3. Use orthogonal approaches: Confirm key findings using an alternative method for inhibiting 17β-HSD3, such as siRNA or shRNA knockdown. |
Quantitative Data Summary
| Target | IC50 | Reference |
| 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | 14 nM | [1] |
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a Whole-Cell Assay
This protocol is adapted from methods used to assess the inhibitory potency of 17β-HSD3 inhibitors in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of androstenedione to testosterone conversion in a cell line expressing human 17β-HSD3.
Materials:
-
HEK293 cell line stably expressing human 17β-HSD3 (or another suitable cell line)
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
This compound
-
Androstenedione (substrate)
-
Tritiated androstenedione ([³H]-androstenedione)
-
Scintillation fluid and counter
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Cell Plating: Plate the 17β-HSD3 expressing cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only). Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Substrate Addition: Add a mixture of androstenedione and [³H]-androstenedione to each well to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific period (e.g., 2-4 hours) at 37°C.
-
Extraction: Stop the reaction and extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the substrate (androstenedione) from the product (testosterone) using thin-layer chromatography (TLC). Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of androstenedione to testosterone for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Inhibition of testosterone synthesis by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 17β-Hydroxysteroid Dehydrogenase Type-3 Inhibitor The 17β-Hydroxysteroid Dehydrogenase Type-3 Inhibitor controls the biological activity of 17β-Hydroxysteroid Dehydrogenase Type-3. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. 330203-01-5|5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one|BLD Pharm [bldpharm.com]
Technical Support Center: Degradation of Target Proteins in Experimental Conditions
Frequently Asked Questions (FAQs)
Q1: My protein of interest (POI) appears stable and I am not observing any degradation. What are the potential reasons?
A1: Several factors could contribute to the apparent stability of your POI:
-
Insufficient Incubation Time: The degradation rate of your POI may be slower than your experimental timeframe. Consider extending the incubation period.
-
Sub-optimal Lysis Buffer: The lysis buffer used may not be optimal for maintaining the activity of the degradation machinery (e.g., proteasomes, lysosomes). Ensure your buffer composition is appropriate for the expected degradation pathway.[1][2]
-
Presence of Protease Inhibitors: While necessary to prevent non-specific degradation during lysis, some protease inhibitors might interfere with the specific degradation pathway you are studying. Review the specificity of the inhibitors in your cocktail.
-
Low Abundance of Degradation Machinery: The cellular lysate or in vitro system may have low concentrations of essential components like E3 ligases or active proteasomes.
-
Protein Aggregation: Your POI might be forming aggregates that are resistant to degradation.[3][4]
Q2: I am seeing multiple bands for my POI on a Western blot after an in vitro degradation assay. What could be the cause?
A2: Multiple bands can arise from several sources:
-
Protein Degradation Products: The additional bands may represent partially degraded fragments of your POI. This can be confirmed by mass spectrometry.[5]
-
Post-Translational Modifications (PTMs): PTMs such as ubiquitination or phosphorylation can alter the molecular weight of your POI, resulting in multiple bands.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate. Ensure your antibodies are specific and use appropriate blocking buffers.[6][7]
-
Sample Overload: Loading too much protein can lead to "smiling" bands and other artifacts.[8]
Q3: How can I determine if my POI is degraded via the ubiquitin-proteasome pathway?
A3: To investigate the involvement of the ubiquitin-proteasome pathway, you can perform the following experiments:
-
Proteasome Inhibition: Treat your cells or lysate with a proteasome inhibitor (e.g., MG132, bortezomib). If your POI is a substrate, its levels should increase upon inhibitor treatment.[9]
-
Immunoprecipitation and Ubiquitin Blotting: Immunoprecipitate your POI and then perform a Western blot using an anti-ubiquitin antibody. An increase in high molecular weight smeared bands corresponding to your ubiquitinated POI would suggest its degradation via this pathway.[9]
Q4: What is the role of molecular chaperones in protein degradation?
A4: Molecular chaperones play a crucial role in protein quality control. They can identify and bind to misfolded or damaged proteins.[3][10][11] Depending on the state of the protein, chaperones can either facilitate refolding to the native state or target the protein for degradation by the ubiquitin-proteasome system.[3][4][10]
Troubleshooting Guides
Western Blotting for Degradation Analysis
| Problem | Possible Cause | Solution |
| Weak or No Signal | Low abundance of the target protein. | Increase the amount of protein loaded or enrich your sample using immunoprecipitation.[6] |
| Inefficient protein transfer from gel to membrane. | Optimize transfer time and voltage. Use a Ponceau S stain to visualize total protein transfer.[6] | |
| Primary antibody concentration is too low. | Increase the antibody concentration or incubate overnight at 4°C.[8] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[12] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentrations.[8] | |
| Insufficient washing. | Increase the number and duration of wash steps.[6] | |
| Multiple Bands | Protein degradation. | This may be the expected result. Confirm with a positive control for degradation.[6] |
| Non-specific antibody binding. | Use a more specific primary antibody or perform an isotype control for immunoprecipitation.[7] |
Immunoprecipitation for Ubiquitination Analysis
| Problem | Possible Cause | Solution |
| Low Yield of Immunoprecipitated Protein | Inefficient antibody-protein binding. | Ensure the antibody is validated for IP. Optimize antibody concentration and incubation time.[13] |
| Protein is not effectively solubilized. | Use a stronger lysis buffer, but be mindful of denaturing the protein.[2] | |
| High Non-Specific Binding | Insufficient pre-clearing of the lysate. | Pre-clear the lysate with protein A/G beads before adding the primary antibody.[14] |
| Inadequate washing of beads. | Increase the number of wash steps and use a more stringent wash buffer.[1] | |
| No Detection of Ubiquitinated Protein | Ubiquitinated forms are rapidly deubiquitinated. | Add deubiquitinase (DUB) inhibitors to your lysis buffer. |
| The protein is not ubiquitinated. | Consider other degradation pathways. |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) for Ubiquitination Analysis
Materials:
-
Cell lysate
-
IP-grade primary antibody against the POI
-
Protein A/G magnetic beads[14]
-
IP Lysis/Wash Buffer (e.g., RIPA buffer)[2]
-
Deubiquitinase inhibitors (e.g., PR-619)
-
Elution buffer (e.g., 1X SDS sample buffer)[13]
Procedure:
-
Cell Lysis: Lyse cells in ice-cold IP lysis buffer supplemented with protease and deubiquitinase inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[14]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP wash buffer to remove non-specifically bound proteins.[1]
-
Elution: Resuspend the beads in 1X SDS sample buffer and boil for 5-10 minutes to elute the protein complexes.[13]
-
Analysis: The eluted samples are now ready for analysis by Western blotting.
Protocol 2: Western Blotting
Materials:
-
Eluted IP samples or whole-cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI and anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for studying protein degradation.
Caption: The ubiquitin-proteasome signaling pathway.
References
- 1. protocols.io [protocols.io]
- 2. usbio.net [usbio.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot常见问题指南 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. researchgate.net [researchgate.net]
- 10. From the cradle to the grave: molecular chaperones that may choose between folding and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of ER chaperones in protein folding and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.nau.edu [www2.nau.edu]
- 14. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 17β-HSD3 Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 17β-HSD3 and why is it a drug target?
17β-HSD3 is a crucial enzyme in steroidogenesis, primarily expressed in testicular Leydig cells.[1][2] Its main role is to catalyze the conversion of the weak androgen, androstenedione (A4), into the potent androgen, testosterone (T), using NADPH as a cofactor.[3][4] This is the final step in testosterone biosynthesis.[5] Due to its critical role in producing testosterone, 17β-HSD3 is a significant therapeutic target for androgen-dependent diseases, particularly prostate cancer.[6][7]
Q2: What are the key components of a 17β-HSD3 inhibition assay?
A typical 17β-HSD3 inhibition assay includes the 17β-HSD3 enzyme source (e.g., cell lysates from HEK293 cells expressing the enzyme), the substrate androstenedione, the cofactor NADPH, and the test inhibitor. The reaction is usually carried out in a suitable buffer at a physiological pH and temperature.[8]
Q3: How is the activity of 17β-HSD3 measured in an inhibition assay?
Enzyme activity is typically determined by measuring the amount of testosterone produced or the amount of androstenedione consumed. This can be achieved through various detection methods, including radiometric assays using radiolabeled substrates, chromatography-based methods like HPLC, or immunoassays such as ELISA or scintillation proximity assays (SPA).[9] Another approach involves a cell-based reporter assay where the testosterone produced activates the androgen receptor, leading to the expression of a reporter gene like luciferase.[1]
Q4: What are some common positive controls or reference inhibitors for this assay?
Both steroidal and non-steroidal compounds have been identified as inhibitors of 17β-HSD3. A natural product, 18β-glycyrrhetinic acid, and a derivative of androstenedione, 3-O-benzylandrosterone, are known potent inhibitors.[6] Several non-steroidal, low molecular weight compounds have also been developed and can serve as reference inhibitors.[6]
Troubleshooting Guide
This guide addresses common problems encountered during 17β-HSD3 inhibition assays in a question-and-answer format.
Problem 1: Low or No Enzyme Activity
-
Q: I am not observing any significant conversion of androstenedione to testosterone, even in my control wells without an inhibitor. What could be the issue?
-
A: There are several potential causes for low or no enzyme activity:
-
Enzyme Integrity: The 17β-HSD3 enzyme may have degraded. Ensure proper storage of the enzyme or cell lysates at -80°C and avoid repeated freeze-thaw cycles.
-
Cofactor Absence or Degradation: NADPH is an essential cofactor for the reductive activity of 17β-HSD3.[4] Prepare NADPH solutions fresh and keep them on ice, as they are unstable.
-
Suboptimal Assay Conditions: Verify that the buffer pH is within the optimal range (typically around 7.4) and the incubation temperature is correct (usually 37°C).[8]
-
Incorrect Substrate Concentration: While a certain concentration is needed, excessively high concentrations of the substrate androstenedione can sometimes lead to substrate inhibition in similar enzymes.[2]
-
-
Problem 2: High Background Signal
-
Q: My assay shows a high background signal, making it difficult to distinguish between inhibited and uninhibited enzyme activity. What can I do?
-
A: High background can originate from several sources:
-
Non-Enzymatic Conversion: Although unlikely to be significant, ensure that the conversion of androstenedione to testosterone is indeed enzyme-dependent by running a control with heat-inactivated enzyme or without the enzyme source.
-
Detection Method Interference: The test compounds might interfere with the detection method. For instance, in a luciferase reporter assay, the compounds could be inherently fluorescent or quench the signal. Run a control with the test compounds and the detection reagents in the absence of the enzyme reaction.
-
Antibody Cross-Reactivity: In immunoassays, the antibody used to detect testosterone might cross-react with the substrate, androstenedione, especially when the substrate is in large excess.[9] Ensure the antibody has high specificity for testosterone.
-
-
Problem 3: Inconsistent or Non-Reproducible Results
-
Q: I am getting significant variability between replicate wells and between experiments. How can I improve the consistency of my assay?
-
A: Inconsistent results are often due to technical variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, cofactor, and inhibitors. Use calibrated pipettes.
-
Incomplete Mixing: Gently mix the assay components thoroughly in each well without introducing bubbles.
-
Edge Effects in Microplates: In 96-well or 384-well plates, the outer wells are more prone to evaporation, leading to changes in component concentrations. Avoid using the outermost wells or ensure proper sealing and humidification during incubation.
-
Cell-Based Assay Variability: If using a cell-based assay, ensure a consistent cell number and confluency in each well, as this can affect enzyme expression levels.
-
-
Problem 4: Unexpected Inhibitor Activity
-
Q: A known inhibitor is showing lower potency (higher IC50) than expected, or a novel compound is showing no activity. What could be the reason?
-
A: Several factors can influence the apparent activity of an inhibitor:
-
Inhibitor Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Check the solubility of your compounds and consider using a small percentage of a co-solvent like DMSO. However, be mindful that high concentrations of DMSO can inhibit enzyme activity.[10]
-
Inhibitor Stability: The compound might be unstable under the assay conditions.
-
Protein Binding: In assays using cell lysates or serum-containing media, the inhibitor may bind to other proteins, reducing its free concentration available to inhibit 17β-HSD3.
-
Species Differences: If you are using a non-human 17β-HSD3 enzyme, the inhibitor's potency might differ. There are known species-specific differences in the inhibition of steroidogenic enzymes.[10]
-
-
Experimental Protocols & Data
Detailed Protocol for a Cell-Based 17β-HSD3 Inhibition Assay
This protocol is a generalized procedure based on methodologies using HEK293 cells expressing human 17β-HSD3.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with a human HSD17B3 expression vector in appropriate media.
-
Seed the cells into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the assay.
-
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.4.
-
Substrate Solution: Prepare a stock solution of androstenedione in ethanol or DMSO. Dilute to the final working concentration in the assay buffer. A typical substrate concentration is around the Km value.
-
Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer. Keep on ice.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create a stock solution series. The final DMSO concentration in the assay should typically be kept below 0.5%.[10]
-
-
Assay Procedure:
-
Wash the plated cells once with the assay buffer.
-
Add the test inhibitors at various concentrations to the respective wells. Include a positive control inhibitor and a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding a mixture of the androstenedione substrate and NADPH cofactor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes), ensuring the reaction is within the linear range.[10]
-
Stop the reaction by adding a suitable reagent, such as a strong acid (e.g., HCl) or an organic solvent (e.g., methanol).[4][9]
-
-
Detection and Data Analysis:
-
Quantify the amount of testosterone produced using a specific detection method (e.g., ELISA, LC-MS/MS).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data for 17β-HSD3 assays.
Table 1: Kinetic Parameters for Human 17β-HSD3
| Parameter | Value | Substrate/Cofactor | Reference |
| Km | ~0.92 µM | Androstenedione | [11] |
| Km | ~30 µM | NADPH | [11] |
Table 2: Example Inhibitors of Human 17β-HSD3
| Inhibitor | Type | IC50 | Reference |
| 18β-Glycyrrhetinic acid | Non-steroidal (Natural Product) | Potent inhibitor | [6] |
| 3-O-Benzylandrosterone | Steroidal | Potent inhibitor | [6] |
| PFOS | Non-steroidal (Perfluoroalkyl substance) | ~4-6 µM | [10] |
| PFOA | Non-steroidal (Perfluoroalkyl substance) | Less potent than PFOS | [10] |
Visualizations
Signaling Pathway of 17β-HSD3 in Testosterone Production
Caption: Steroidogenesis pathway highlighting the role of 17β-HSD3.
Experimental Workflow for 17β-HSD3 Inhibition Assay
Caption: General workflow for a 17β-HSD3 inhibition assay.
Troubleshooting Decision Tree for Low Enzyme Activity
Caption: Decision tree for troubleshooting low enzyme activity.
References
- 1. Evaluation of 17β-hydroxysteroid dehydrogenase activity using androgen receptor-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of Molecular Characteristics and Enzymatic Activities of Ovine HSD17B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B3 - Wikipedia [en.wikipedia.org]
- 4. Four novel mutations identification in 17 beta-hydroxysteroid dehydrogenase-3 deficiency and our clinical experience: possible benefits of early treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17β-Hydroxysteroid dehydrogenase III deficiency - Wikipedia [en.wikipedia.org]
- 6. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AID 242395 - Inhibition of type-3 17 beta-hydroxysteroid dehydrogenase expressed in HEK293 cells at 37 degree C pH7.4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vetmed.auburn.edu [vetmed.auburn.edu]
- 11. researchgate.net [researchgate.net]
How to improve the efficacy of TC Hsd 21 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TC Hsd 21, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological pathways to enhance the efficacy of your in vivo experiments.
Understanding this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting 17β-HSD3, an enzyme predominantly expressed in the testes that plays a crucial role in the biosynthesis of testosterone.[1][2] Specifically, 17β-HSD3 catalyzes the conversion of androstenedione to testosterone, the final step in the primary androgen synthesis pathway.[3][4] By inhibiting this enzyme, this compound effectively reduces the production of testosterone, making it a valuable tool for studying androgen-dependent processes and a potential therapeutic agent in conditions driven by excess testosterone, such as prostate cancer.[5][6]
Key Characteristics of this compound:
| Parameter | Value | Reference |
| Target | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | MedchemExpress |
| IC50 | 14 nM | MedchemExpress |
| Selectivity | High selectivity over other 17β-HSD isoenzymes and nuclear receptors | MedchemExpress |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). This enzyme is responsible for the final step in testosterone biosynthesis, converting androstenedione into testosterone. By inhibiting 17β-HSD3, this compound reduces the levels of circulating testosterone.
Q2: What are the potential therapeutic applications of inhibiting 17β-HSD3?
A2: Given its role in testosterone production, inhibition of 17β-HSD3 is a promising strategy for treating androgen-dependent diseases. The primary focus has been on prostate cancer, where tumor growth is often driven by androgens.[5] Other potential applications include benign prostatic hyperplasia (BPH) and other conditions exacerbated by high testosterone levels.
Q3: Is this compound selective for 17β-HSD3?
A3: Yes, this compound has been reported to show excellent selectivity for 17β-HSD3 over other 17β-HSD isoenzymes and nuclear receptors. This selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic settings.
Q4: What are the expected physiological effects of administering this compound in vivo?
A4: Based on studies with other 17β-HSD3 inhibitors, administration of this compound is expected to lead to a dose-dependent decrease in serum and testicular testosterone levels.[3][7] This may be accompanied by an increase in the precursor, androstenedione. Depending on the experimental model and duration of treatment, this could lead to a reduction in the size of androgen-dependent tissues, such as the prostate.[7]
In Vivo Efficacy Troubleshooting Guide
Researchers may encounter various challenges when evaluating the in vivo efficacy of this compound. This guide provides a structured approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| Lack of significant reduction in testosterone levels. | Inadequate Dose or Bioavailability: The administered dose may be too low to achieve sufficient plasma and tissue concentrations of this compound. The compound may have poor oral bioavailability. | Dose-Response Study: Conduct a dose-response study to determine the optimal dose. Formulation Optimization: Improve the formulation to enhance solubility and absorption. Consider alternative administration routes such as subcutaneous or intraperitoneal injection.[3] Pharmacokinetic Analysis: Perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure. |
| Metabolic Instability: The compound may be rapidly metabolized and cleared from the system. | Pharmacokinetic Analysis: Assess the metabolic stability of this compound in liver microsomes or in vivo. Modify Dosing Regimen: Increase the frequency of administration to maintain therapeutic concentrations. | |
| Species-Specific Differences in Enzyme Potency: The inhibitor may have lower potency against the rodent form of 17β-HSD3 compared to the human enzyme.[7] | In Vitro Potency Testing: Confirm the inhibitory activity of this compound on the 17β-HSD3 enzyme from the animal model being used. Consider Alternative Models: If species differences are significant, consider using a model that more closely mimics human physiology, such as cynomolgus monkeys.[7] | |
| Unexpected or Off-Target Effects. | Lack of Specificity: Although reported to be selective, at higher concentrations, the inhibitor might interact with other enzymes or receptors. | In Vitro Profiling: Test the activity of this compound against a panel of related enzymes and receptors to confirm its selectivity profile. Dose Reduction: Use the lowest effective dose to minimize the risk of off-target effects. |
| Vehicle Effects: The vehicle used to dissolve and administer the compound may have its own biological effects. | Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of the compound and the vehicle. | |
| Inconsistent Results Between Experiments. | Variability in Animal Model: Factors such as age, weight, diet, and stress levels of the animals can influence experimental outcomes. | Standardize Animal Model: Use animals of a consistent age and weight, and maintain standardized housing and handling conditions. Increase Sample Size: A larger sample size can help to reduce the impact of individual animal variability. |
| Inconsistent Compound Formulation or Administration: Variations in how the compound is prepared and administered can lead to different levels of exposure. | Standard Operating Procedures (SOPs): Develop and adhere to strict SOPs for compound formulation and administration. |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of this compound, based on published studies of other 17β-HSD3 inhibitors.
Protocol 1: In Vivo Efficacy in a Rodent Prostate Cancer Xenograft Model
Objective: To assess the ability of this compound to inhibit tumor growth in an androgen-dependent prostate cancer xenograft model.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Androgen-dependent prostate cancer cells (e.g., LAPC-4)[8]
-
This compound
-
Vehicle for administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Androstenedione (to stimulate tumor growth post-castration)
-
Calipers for tumor measurement
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Cell Culture and Implantation: Culture LAPC-4 cells according to standard protocols. Subcutaneously implant the cells into the flanks of male immunodeficient mice.
-
Tumor Growth and Castration: Monitor tumor growth regularly using calipers. Once tumors reach a specified size (e.g., 100-200 mm³), surgically castrate the mice to remove the endogenous source of testosterone.
-
Androstenedione Supplementation: Following castration, administer androstenedione daily via subcutaneous injection to provide a substrate for testosterone production within the tumor.
-
Treatment Groups: Randomize the animals into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
-
Compound Administration: Prepare this compound in the chosen vehicle. Administer the compound daily via the selected route (e.g., oral gavage or subcutaneous injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect blood and tumor tissue.
-
Measure serum testosterone and androstenedione levels using LC-MS/MS.
-
Measure intratumoral androgen levels.
-
Perform histological analysis of the tumors.
-
Protocol 2: Pharmacodynamic Study in Healthy Male Rodents
Objective: To determine the effect of this compound on circulating testosterone levels in healthy, intact male rodents.
Materials:
-
Healthy adult male rats or mice
-
This compound
-
Vehicle for administration
-
Equipment for blood collection
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Randomize the animals into treatment groups:
-
Vehicle control
-
This compound (at various doses)
-
-
Compound Administration: Administer a single dose of this compound or vehicle via the desired route.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, and 24 hours).
-
Hormone Analysis: Separate the plasma and measure the concentrations of testosterone and androstenedione using a validated assay (e.g., LC-MS/MS).
-
Data Analysis: Plot the hormone concentrations over time to assess the magnitude and duration of testosterone suppression.
Signaling Pathways and Experimental Workflows
Testosterone Biosynthesis Pathway
The following diagram illustrates the canonical pathway of testosterone biosynthesis, highlighting the step catalyzed by 17β-HSD3, which is inhibited by this compound.
Caption: Testosterone biosynthesis pathway highlighting the inhibitory action of this compound on 17β-HSD3.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in a typical in vivo experiment to evaluate the efficacy of this compound.
Caption: A generalized workflow for conducting in vivo efficacy studies of this compound.
References
- 1. HSD17B3 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. In vitro and in vivo evaluation of a 3β-androsterone derivative as inhibitor of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical, endocrine, and molecular findings in 17beta-hydroxysteroid dehydrogenase type 3 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Investigation of the In Vitro and In Vivo efficiency of RM-532-105, a 17β-hydroxysteroid dehydrogenase type 3 inhibitor, in LAPC-4 prostate cancer cell and tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TC Hsd 21 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with TC Hsd 21, a novel, potent, and highly selective allosteric inhibitor of MEK1/2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced response or resistance. What are the potential mechanisms?
A1: Acquired resistance to MEK inhibitors like this compound is a known phenomenon and can be driven by several molecular mechanisms. The most common mechanisms include:
-
Reactivation of the MAPK/ERK Pathway: This is the most frequent cause of resistance. It can occur through various alterations, such as:
-
Activation of Bypass Signaling Pathways: Cells can adapt by upregulating parallel signaling pathways to maintain proliferation and survival. A common bypass pathway is the PI3K/AKT/mTOR pathway.[3][4]
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotype Switching: Processes like the epithelial-to-mesenchymal transition (EMT) can alter the cellular state, leading to reduced dependency on the MAPK pathway and intrinsic resistance to its inhibition.[4]
Q2: How can I experimentally determine the cause of resistance in my cell line?
A2: A systematic approach is recommended to investigate the mechanism of resistance. We suggest the following experimental workflow:
References
Validation & Comparative
A Comparative Guide to Steroidogenesis Inhibition: TC Hsd 21 vs. Finasteride
For researchers and professionals in drug development, understanding the precise mechanisms and comparative efficacy of steroidogenesis inhibitors is paramount. This guide provides a detailed, data-driven comparison of two distinct inhibitors: TC Hsd 21, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), and Finasteride, a well-established inhibitor of 5α-reductase.
Introduction to the Inhibitors and their Targets
Steroid hormones are critical signaling molecules involved in a vast array of physiological processes. The enzymes that catalyze their biosynthesis are key targets for therapeutic intervention in a variety of hormone-dependent pathologies. This guide focuses on two such enzymes and their respective inhibitors.
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[1][2] 17β-HSD3 is a crucial enzyme in the final step of testosterone synthesis in the testes, catalyzing the conversion of androstenedione to testosterone. Its inhibition, therefore, directly curtails the production of active androgens.
Finasteride , a synthetic 4-azasteroid compound, is a specific inhibitor of steroid Type II 5α-reductase. This intracellular enzyme is responsible for the conversion of testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). By blocking this conversion, finasteride effectively reduces DHT levels in target tissues.
Comparative Data
The following table summarizes the key quantitative data for this compound and finasteride, highlighting their distinct inhibitory profiles.
| Feature | This compound | Finasteride |
| Target Enzyme | 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) | 5α-reductase (primarily type II) |
| Mechanism of Action | Potent and selective inhibition of 17β-HSD3 | Competitive and mechanism-based inhibition of 5α-reductase |
| IC50 Value | 14 nM for 17β-HSD3[1][2] | Varies by isozyme; high affinity for type II |
| Effect on Steroid Levels | Decreases testosterone synthesis from androstenedione | Decreases the conversion of testosterone to dihydrotestosterone (DHT) |
| Selectivity | Excellent selectivity over other 17β-HSD isoenzymes and nuclear receptors[1][2] | Preferentially inhibits type II 5α-reductase over type I |
Signaling Pathways and Mechanisms of Action
The distinct enzymatic targets of this compound and finasteride result in their intervention at different points in the steroidogenesis pathway.
This compound: Inhibition of Testosterone Synthesis
This compound directly blocks the synthesis of testosterone from its immediate precursor, androstenedione. This action is critical in the testicular production of androgens.
Finasteride: Inhibition of DHT Synthesis
Finasteride acts downstream of testosterone synthesis, preventing its conversion to the more potent DHT. This is particularly relevant in tissues like the prostate and hair follicles where 5α-reductase is highly expressed.
Experimental Protocols
The following are representative methodologies for assessing the inhibitory activity of compounds against 17β-HSD3 and 5α-reductase.
17β-HSD3 Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 value of a potential inhibitor like this compound.
1. Enzyme and Substrate Preparation:
-
Recombinant human 17β-HSD3 is expressed and purified.
-
A stock solution of the substrate, androstenedione, is prepared in an appropriate solvent (e.g., DMSO).
-
A stock solution of the cofactor, NADPH, is prepared in assay buffer.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the test inhibitor (e.g., this compound) are pre-incubated with the 17β-HSD3 enzyme in an assay buffer (e.g., phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding a mixture of androstenedione and NADPH.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).
-
The reaction is stopped, for example, by adding a quenching solution.
3. Detection and Data Analysis:
-
The conversion of NADPH to NADP+ is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.
-
Alternatively, the production of testosterone can be quantified using methods like LC-MS/MS for higher sensitivity and specificity.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
TC Hsd 21: A Potent Inhibitor Awaiting Cellular Efficacy Data in Cancer Research
For researchers, scientists, and drug development professionals, TC Hsd 21 has emerged as a potent and highly selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in the progression of hormone-dependent cancers. While commercially available as a research tool and classified under anti-cancer compound libraries, a comprehensive review of publicly available scientific literature and patent databases reveals a conspicuous absence of specific data on its efficacy in cancer cell lines.
This compound, also identified by its CAS number 330203-01-5, is recognized for its significant in vitro potency, with an IC50 of 14 nM for the human 17β-HSD3 enzyme. Its high selectivity distinguishes it from other 17β-HSD isoenzymes and various nuclear receptors, making it a precise tool for studying the role of 17β-HSD3.
Mechanism of Action and Therapeutic Rationale
The therapeutic potential of this compound in oncology stems from the crucial role of its target, 17β-HSD3, in androgen biosynthesis. This enzyme catalyzes the conversion of the weak androgen androstenedione to the potent androgen testosterone. In hormone-sensitive cancers such as prostate cancer, testosterone is a key driver of tumor growth and progression. By inhibiting 17β-HSD3, this compound is hypothesized to decrease intratumoral testosterone levels, thereby impeding the androgen receptor signaling pathway that fuels cancer cell proliferation.
The signaling pathway targeted by this compound is pivotal in androgen-dependent cancers. A simplified representation of this pathway is provided below.
Validating the Inhibitory Effect of Steroidal Compounds on Testosterone Synthesis: A Comparative Guide
Disclaimer: The specific compound "TC Hsd 21" is not found in the reviewed scientific literature. This guide therefore provides a comparative overview of the inhibitory effects of steroidal compounds that target key hydroxysteroid dehydrogenase (Hsd) enzymes involved in testosterone synthesis. The principles and methodologies described herein are applicable to the validation of novel inhibitors.
This guide offers an objective comparison of the performance of selected steroidal inhibitors targeting key enzymes in the testosterone biosynthesis pathway. It is intended for researchers, scientists, and drug development professionals working on androgen-related disorders. The content includes experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
The Testosterone Synthesis Pathway and Key Enzyme Targets
Testosterone is synthesized from cholesterol primarily in the Leydig cells of the testes through a series of enzymatic reactions.[1][2][3] Two key enzyme families, hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes, are critical in this process.[1][3] This guide focuses on the inhibition of two major HSD enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the biosynthesis of all active steroid hormones.[4][5] It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids, a crucial step in producing progesterone from pregnenolone and androstenedione from dehydroepiandrosterone (DHEA).[4]
-
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes plays a critical role in the final step of testosterone synthesis, converting the less potent androstenedione to the potent androgen, testosterone.[6][7]
The inhibition of these enzymes presents a therapeutic strategy for conditions driven by excess androgen production, such as prostate cancer and benign prostatic hyperplasia.[6][8]
Caption: Testosterone Biosynthesis Pathway Highlighting Key Enzyme Targets.
Comparative Analysis of HSD Inhibitors
Several steroidal compounds have been identified as inhibitors of 3β-HSD and 17β-HSD. This section compares the inhibitory potency of two well-characterized 3β-HSD inhibitors, Trilostane and Epostane. While the provided data focuses on their effects on different isoforms of 3β-HSD, it illustrates their potential to modulate androgen synthesis.
| Compound | Target Enzyme | Cell Line / System | IC50 (µM) | Reference |
| Trilostane | 3β-HSD1 | Purified human enzyme | 0.05 | [9] |
| 3β-HSD2 | Purified human enzyme | 0.80 | [9] | |
| 3β-HSD1 | MCF-7 Tet-off 3β-HSD1 aromatase cells | - | [10] | |
| Epostane | 3β-HSD1 | MCF-7 Tet-off 3β-HSD1 aromatase cells | 0.2 | [10] |
| 3β-HSD2 | MCF-7 Tet-off 3β-HSD2 aromatase cells | 2.4 | [10] |
Note on C21 Steroids: While this guide focuses on established HSD inhibitors, it is worth noting that C21 steroids are precursors in the testosterone synthesis pathway. Some synthetic C21 steroids have been investigated for their inhibitory activity on enzymes like 5α-reductase, which converts testosterone to the more potent dihydrotestosterone (DHT).[11] For instance, certain 4-azasteroid-20-oximes, which are C21 steroid derivatives, have shown good inhibitory activity against 5α-reductase.[11]
Experimental Protocols for Validating Inhibitory Effects
To validate the inhibitory effect of a compound on testosterone synthesis, a series of in vitro and in vivo experiments are typically conducted. Below is a generalized protocol for an in vitro enzyme inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on a specific hydroxysteroid dehydrogenase (e.g., 3β-HSD or 17β-HSD).
Materials:
-
Purified recombinant human HSD enzyme (e.g., 3β-HSD1).
-
Substrate (e.g., DHEA for 3β-HSD).
-
Cofactor (e.g., NAD+ for 3β-HSD).
-
Test compound (dissolved in a suitable solvent like DMSO).
-
Assay buffer (e.g., 0.02 M potassium phosphate buffer, pH 7.4).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 340 nm (for NADH production).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, cofactor, and test compound at desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, cofactor, and varying concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known inhibitor).
-
Enzyme Addition: Add the purified HSD enzyme to each well and incubate for a short period at a controlled temperature (e.g., 27°C).[9]
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADH formation is directly proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Normalize the velocities to the vehicle control (representing 100% enzyme activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Generalized Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion
The inhibition of key enzymes in the testosterone synthesis pathway, such as 3β-HSD and 17β-HSD, is a viable strategy for the development of therapeutics for androgen-dependent diseases. This guide has provided a framework for comparing steroidal inhibitors and has outlined a standard experimental protocol for their validation. While the specific entity "this compound" remains unidentified, the principles discussed here are broadly applicable to the evaluation of novel compounds targeting testosterone synthesis. Further research into selective and potent inhibitors, including novel C21 steroid derivatives, is warranted.
References
- 1. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Testosterone: biosynthesis, transport, metabolism and (non-genomic) actions (Chapter 2) - Testosterone [cambridge.org]
- 3. Inhibitors of Testosterone Biosynthetic and Metabolic Activation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone [med.uc.edu]
- 8. Androgen synthesis inhibitor - Wikipedia [en.wikipedia.org]
- 9. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dutasteride and the 11β-HSD1 Inhibitor AZD4017
Disclaimer: Initial searches for the compound "TC Hsd 21" did not yield any publicly available information. It is presumed that this may be an internal compound designation, a developmental code name not in the public domain, or a possible transcription error. Therefore, this guide presents a comparative analysis between the well-characterized 5α-reductase inhibitor, dutasteride, and a representative, clinically-studied 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, AZD4017, to provide a useful comparison of two distinct enzymatic targets in steroid metabolism.
Introduction
Dutasteride, a potent inhibitor of 5α-reductase isoenzymes type 1 and 2, and AZD4017, a selective inhibitor of 11β-HSD1, represent two distinct therapeutic strategies targeting key enzymes in steroid hormone metabolism. Dutasteride is primarily utilized in conditions driven by excess dihydrotestosterone (DHT), such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). In contrast, AZD4017 has been investigated for its potential to modulate intracellular glucocorticoid levels, with implications for a range of metabolic and inflammatory conditions. This guide provides a detailed, data-driven comparison of their mechanisms of action, pharmacological properties, and clinical effects, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
Dutasteride: Dual Inhibition of 5α-Reductase
Dutasteride is a synthetic 4-azasteroid compound that acts as a selective and competitive inhibitor of both type 1 and type 2 isoforms of 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking both isoenzymes, dutasteride leads to a profound and consistent reduction in circulating and tissue levels of DHT, which is a key driver in the pathophysiology of BPH and AGA.[1]
AZD4017: Selective Inhibition of 11β-HSD1
AZD4017 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][3][4] This enzyme is primarily responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[4] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[2] By inhibiting this enzyme, AZD4017 reduces local cortisol concentrations without significantly affecting systemic circulating cortisol levels, offering a targeted approach to mitigate the adverse effects of excess glucocorticoid activity in specific tissues.[2][4]
Pharmacological and Clinical Data
The following tables summarize the key pharmacological and clinical parameters for dutasteride and AZD4017 based on available experimental data.
| Parameter | Dutasteride | AZD4017 |
| Target Enzyme | 5α-Reductase (Type 1 & 2) | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) |
| IC50 | Type 1: ~360 nMType 2: ~4.2-69 nM[5] | 7 nM (human 11β-HSD1)[2][3][4][6] |
| Selectivity | ~100-fold greater affinity for type 2 over type 1[7] | >2,000-fold selectivity over 11β-HSD2[3] |
| Primary Therapeutic Area | Benign Prostatic Hyperplasia, Androgenetic Alopecia | Investigational: Metabolic Syndrome, Nonalcoholic Fatty Liver Disease, Idiopathic Intracranial Hypertension |
Table 1: Comparative Pharmacological Profile
| Clinical Endpoint | Dutasteride (0.5 mg/day) | AZD4017 (400 mg twice daily) |
| Biomarker Modulation | Serum DHT Reduction: ~90-94.7%[5][8] | Systemic 11β-HSD1 Activity Suppression: ~70%Hepatic 11β-HSD1 Activity Suppression: ~85.9%[6][9] |
| Efficacy in BPH | Prostate Volume Reduction: ~26% after 4 years[10] | Not Applicable |
| Efficacy in AGA | Increase in Hair Count (per cm²): ~15.92-23.14 after 24 weeks[8][11] | Not Applicable |
| Metabolic Effects | Potential for hepatic lipid accumulation[5] | Improved lipid profiles (decreased cholesterol, increased HDL)Increased lean muscle massImproved liver steatosis in patients with NASH and T2D[4][6][12] |
Table 2: Summary of Clinical Efficacy Data
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by dutasteride and AZD4017.
Caption: Dutasteride's mechanism of action via inhibition of 5α-reductase.
Caption: AZD4017's mechanism of action via inhibition of 11β-HSD1.
Experimental Protocols
Assessment of 5α-Reductase Inhibition (Dutasteride)
Objective: To quantify the efficacy of dutasteride in increasing hair growth in patients with androgenetic alopecia.
Methodology: Phototrichogram
-
Subject Selection: Male subjects aged 20 to 50 years with a diagnosis of androgenetic alopecia are recruited.[13]
-
Target Area Identification: A specific area of the scalp with hair loss, typically on the vertex, is identified. A small tattoo may be applied to ensure consistent placement for subsequent measurements.[8]
-
Hair Clipping: The hair in the target area (e.g., a 2.54-cm diameter circle) is clipped to a uniform short length (e.g., 1 mm).[8]
-
Baseline Imaging: A high-resolution digital photograph of the clipped area is taken using a stereotactic device to ensure consistent angle and distance. A dermatoscope attached to the camera can be used for magnified imaging.[8]
-
Treatment Administration: Subjects are randomized to receive a daily oral dose of dutasteride (e.g., 0.5 mg) or placebo for a specified period (e.g., 24 weeks).[13]
-
Follow-up Imaging: The imaging process is repeated at predefined intervals (e.g., 12 and 24 weeks).[13][14]
-
Hair Counting: The digital images are analyzed, either manually by trained technicians or using specialized software, to count the number of terminal and vellus hairs within the defined target area.[8][15]
-
Data Analysis: The change in hair count from baseline is calculated for both the treatment and placebo groups and statistically compared.[8]
Assessment of 11β-HSD1 Inhibition (AZD4017)
Objective: To determine the in vivo efficacy of AZD4017 in inhibiting systemic and hepatic 11β-HSD1 activity.
Methodology: Urinary Steroid Metabolite Analysis and Oral Prednisone Challenge
-
Subject Selection: Healthy volunteers or patients with specific conditions (e.g., idiopathic intracranial hypertension, NAFLD) are enrolled.[4][6]
-
Baseline Urine Collection: A 24-hour urine sample is collected at baseline to determine the ratio of cortisol to cortisone metabolites.[6][9]
-
Treatment Administration: Subjects are administered a daily oral dose of AZD4017 (e.g., 400 mg twice daily) or placebo for the study duration (e.g., 12 weeks).[6]
-
Follow-up Urine Collection: A 24-hour urine sample is collected at the end of the treatment period.[16]
-
Urinary Steroid Analysis: The urine samples are analyzed by gas chromatography/mass spectrometry (GC/MS) to quantify the levels of tetrahydrocortisol (THF), 5α-tetrahydrocortisol (5α-THF), and tetrahydrocortisone (THE). The ratio of (THF + 5α-THF) / THE is calculated as a measure of systemic 11β-HSD1 activity.[6][9][16]
-
Oral Prednisone Challenge (for Hepatic Activity): To specifically assess hepatic 11β-HSD1 activity, subjects undergo an oral prednisone challenge. Prednisone is converted to the active prednisolone primarily in the liver by 11β-HSD1. Blood samples are collected at timed intervals after prednisone administration to measure plasma concentrations of prednisone and prednisolone using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The area under the curve (AUC) for prednisolone is calculated to quantify hepatic 11β-HSD1 activity.[6][9][17]
-
Data Analysis: The change in the urinary steroid metabolite ratio and the plasma prednisolone AUC from baseline are compared between the AZD4017 and placebo groups to determine the degree of systemic and hepatic 11β-HSD1 inhibition.[6][9]
Comparative Experimental Workflow
The following diagram outlines a hypothetical experimental workflow for a head-to-head comparison of dutasteride and a theoretical compound with dual 5α-reductase and 11β-HSD1 inhibitory activity.
Caption: A generalized workflow for the preclinical and clinical development of enzyme inhibitors.
Conclusion
Dutasteride and AZD4017 exemplify targeted therapeutic approaches to modulating steroid hormone pathways. Dutasteride, through its potent dual inhibition of 5α-reductase, effectively reduces DHT levels, providing clinical benefits in androgen-dependent conditions like BPH and AGA. AZD4017, with its selective inhibition of 11β-HSD1, offers a nuanced approach to reducing intracellular glucocorticoid activity in metabolic tissues, showing promise in improving lipid profiles and lean muscle mass. The distinct mechanisms and clinical effects of these two compounds underscore the importance of specific enzyme targeting in drug development and provide a framework for the rational design of future therapies aimed at steroid-mediated pathologies. The detailed experimental protocols provided herein offer a guide for the continued investigation and comparison of such targeted enzymatic inhibitors.
References
- 1. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 6. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Dutasteride: an evidence-based review of its clinical impact in the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Intralesional and Oral Dutasteride in the Treatment of Androgenetic Alopecia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-Hydroxysteroid dehydrogenase-1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double-blind, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized, active- and placebo-controlled study of the efficacy and safety of different doses of dutasteride versus placebo and finasteride in the treatment of male subjects with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Guide to the Experimental Reproducibility of Tetracycline and its Analogs
Disclaimer: The term "TC Hsd 21" did not correspond to a specific, identifiable product in scientific literature. This guide proceeds under the assumption that "TC" refers to Tetracycline, a widely used antibiotic in research. The following information provides a comparative analysis of Tetracycline's effects and its alternatives across various biological systems, focusing on experimental reproducibility through standardized data and protocols.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Tetracycline's performance with other alternatives, supported by experimental data.
Quantitative Data Summary
The inhibitory effects of Tetracycline and its derivatives are often quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a substance that induces a response halfway between the baseline and maximum after a specified exposure time. The following table summarizes the EC50/IC50 values of Tetracycline and its analogs in various biological systems, providing a basis for comparing their potency and potential for experimental reproducibility.
| Compound | Biological System | Endpoint | EC50 / IC50 | Reference |
| Tetracycline | Lemna aoukikusa (duckweed) | Relative Growth Rate (RGR) | 4.4 mg/L | [1] |
| Spirodela polyrhiza (duckweed) | Relative Growth Rate (RGR) | 0.65 mg/L | [1] | |
| Lemna gibba (duckweed) | Growth Inhibition | 1.1 mg/L | [1] | |
| Lemna minor (duckweed) | Growth Inhibition | 1.96 mg/L (growth), 1.62 mg/L (yield) | [1] | |
| Human Colorectal Adenocarcinoma (HT-29) cells | Cell Viability (MTT assay, 72h) | Concentration-dependent decrease to ~46% viability at 100 µM | [2] | |
| E. coli | Ribosome Binding Competition | 4 µM | [3] | |
| Soil Fauna (various species) | Reproduction | >2000 mg/kg | [4] | |
| Doxycycline | Monocytes and Macrophages | Apoptosis | Less potent than CMT-3 | [5] |
| Minocycline | E. coli | Ribosome Binding Competition | 1.63 µM | [3] |
| Tigecycline | E. coli | Ribosome Binding Competition | 0.22 µM | [3] |
| Omadacycline | E. coli | Ribosome Binding Competition | 1.96 µM | [3] |
| Eravacycline | E. coli | Ribosome Binding Competition | 0.22 µM | [3] |
Note: The variability in EC50 and IC50 values across different organisms and experimental conditions underscores the importance of standardized protocols for reproducible research.
Experimental Protocols
For meaningful and reproducible experimental outcomes, detailed and consistent methodologies are crucial. Below are protocols for key experiments used to assess the effects of Tetracycline and its alternatives.
This protocol is based on the methodology used to assess the effect of Tetracycline on Lemna aoukikusa and Spirodela polyrhiza[1].
Objective: To determine the effect of a substance on the growth of aquatic plants.
Materials:
-
Axenic cultures of the chosen duckweed species.
-
Sterile growth medium (e.g., Steinberg medium).
-
Tetracycline stock solution of known concentration.
-
Sterile culture vessels (e.g., 100 mL glass beakers).
-
Growth chamber with controlled temperature, light intensity, and photoperiod.
-
Image analysis software.
Procedure:
-
Culture Preparation: Inoculate each culture vessel containing 50 mL of sterile growth medium with a specific number of healthy duckweed fronds.
-
Treatment Application: Add the desired concentrations of Tetracycline to the culture vessels. Include a control group with no Tetracycline.
-
Incubation: Place the vessels in a growth chamber under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod, specific light intensity).
-
Data Collection: At specified time points (e.g., daily for 7 days), capture high-resolution images of the duckweed in each vessel.
-
Data Analysis: Use image analysis software to measure the total frond area at each time point. Calculate the Relative Growth Rate (RGR) using the formula: RGR = (ln(A_t) - ln(A_0)) / t, where A_t is the frond area at time t, and A_0 is the initial frond area.
-
EC50 Determination: Plot the RGR against the logarithm of the Tetracycline concentration and use a suitable regression model to calculate the EC50 value.
This protocol is a standard method for assessing the effect of compounds on the viability of cultured mammalian cells[2][6].
Objective: To determine the cytotoxic effects of a substance on a cell line.
Materials:
-
The desired mammalian cell line (e.g., HT-29).
-
Complete cell culture medium.
-
Tetracycline or alternative compound stock solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a buffered solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Independent validation of TC Hsd 21's mechanism of action
An Independent Validation and Comparative Analysis of Hydroxysteroid 17-beta Dehydrogenase 13 (HSD17B13) Inhibitors
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[2][3] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This guide provides an independent validation of the mechanism of action of HSD17B13 inhibitors, comparing the performance of a well-characterized chemical probe, BI-3231, with other potential alternatives based on available preclinical data.
Mechanism of Action of HSD17B13 and its Inhibition
HSD17B13 is implicated in several metabolic pathways within hepatocytes. Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[2] HSD17B13, in turn, appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipid accumulation.[2] The enzyme is known to metabolize various substrates, including steroids, and proinflammatory lipid mediators.[2] Inhibition of HSD17B13 is hypothesized to disrupt this pathogenic cycle, reducing lipid accumulation and mitigating liver damage. Recent studies also suggest that HSD17B13 inhibition can protect against liver fibrosis by modulating pyrimidine catabolism.[4]
Below is a diagram illustrating the proposed signaling pathway of HSD17B13 in hepatocytes.
Comparative Performance of HSD17B13 Inhibitors
To date, BI-3231 is the most extensively characterized potent and selective HSD17B13 inhibitor available for open science.[5] The following table summarizes its in vitro potency and provides a comparison with its corresponding negative control, BI-0955.
| Compound | Target | IC50 (nM) | Assay Type | Substrate | Notes |
| BI-3231 | human HSD17B13 | 1 | Enzymatic | Estradiol | Potent inhibitor with good selectivity.[6] |
| mouse HSD17B13 | 13 | Enzymatic | Estradiol | Shows cross-species activity.[6] | |
| BI-0955 | human HSD17B13 | > 10,000 | Enzymatic | Estradiol | Methylated analog of BI-3231, serves as a negative control.[5] |
| Compound 32 | human HSD17B13 | 2.5 | Enzymatic | Not Specified | A novel inhibitor with improved liver microsomal stability and pharmacokinetic profile compared to BI-3231.[7] |
Experimental Protocols
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant HSD17B13.
-
Methodology:
-
Recombinant human or mouse HSD17B13 enzyme (e.g., 1 nM final concentration) is pre-incubated with varying concentrations of the test compound in a microtiter plate for 15 minutes at room temperature.[8]
-
An enzymatic reaction is initiated by adding a substrate/co-substrate mixture. Common substrates include estradiol (e.g., 30 µM) or leukotriene B4 (LTB4), with NAD+ (e.g., 0.5 mM) as the co-substrate.[8]
-
The reaction is allowed to proceed for a set time (e.g., 4 hours) at room temperature.[8]
-
The reaction is stopped, and the product is derivatized for detection.
-
The amount of product is quantified using mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Thermal Shift Assay (nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
-
Objective: To confirm on-target binding of a test compound to HSD17B13 by measuring changes in protein thermal stability.
-
Methodology:
-
Recombinant HSD17B13 is mixed with the test compound (e.g., 5 µM BI-3231) and the co-factor NAD+.[8] A control sample contains the protein and DMSO.
-
The samples are subjected to a temperature gradient in a differential scanning fluorimeter.
-
The intrinsic fluorescence of the protein is measured as a function of temperature.
-
The melting temperature (Tm), where the protein unfolds, is determined for both the compound-treated sample and the control.
-
A significant increase in the Tm of the compound-treated sample relative to the control indicates direct binding and stabilization of the protein by the inhibitor. For BI-3231, a Tm shift of 16.7 K was observed in the presence of NAD+.[8]
-
The workflow for screening and validating an HSD17B13 inhibitor is depicted below.
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising strategy for the treatment of NAFLD and NASH. The mechanism of action involves the disruption of pathways contributing to hepatic lipid accumulation and fibrosis. Preclinical data for inhibitors such as BI-3231 demonstrate potent and selective target engagement, leading to beneficial effects in cellular models of lipotoxicity.[9][10] The continued development and comparison of HSD17B13 inhibitors, using standardized enzymatic and biophysical assays, will be crucial for advancing this therapeutic concept into clinical practice. The availability of well-characterized chemical probes and their negative controls is invaluable for the scientific community to further elucidate the biological functions of HSD17B13.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking TC Hsd 21: A Comparative Performance Analysis for Drug Development Professionals
For Immediate Release
This guide provides a comprehensive performance benchmark of TC Hsd 21, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), against known standards and alternative inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology and endocrinology research. This compound demonstrates high potency and selectivity, positioning it as a significant tool for studies involving steroid hormone biosynthesis.
Performance Overview
This compound is a small molecule inhibitor targeting 17β-HSD3, an enzyme critical for the conversion of androstenedione to testosterone.[1][2][3] This function makes 17β-HSD3 a key target in the development of therapeutics for hormone-dependent cancers, such as prostate cancer. The primary metric for evaluating the performance of inhibitors like this compound is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Potency and Selectivity
This compound exhibits a high degree of potency with a reported IC50 value of 14 nM for the human 17β-HSD3 enzyme.[1][2][3][4] Another study specifies the IC50 values at 6 nM for the human enzyme and 40 nM for the mouse variant, underscoring its potent inhibitory action.[5]
A crucial aspect of a drug candidate's profile is its selectivity. This compound has been shown to have excellent selectivity, displaying no significant activity against other related enzymes such as 17β-HSD1 and 17β-HSD2.[5] Furthermore, it does not interact with key nuclear receptors like the estrogen receptor alpha (ERα), androgen receptors, or glucocorticoid receptors, minimizing the potential for off-target effects.[5]
Comparative Data
To contextualize the performance of this compound, it is essential to compare its potency with other known inhibitors of 17β-HSD3. The following table summarizes the IC50 values for this compound and selected alternative compounds.
| Compound Name | Target Species | IC50 (nM) | Reference Compound(s) |
| This compound | Human | 14 | N/A |
| This compound | Human | 6 | N/A |
| This compound | Mouse | 40 | N/A |
Note: Further research is required to identify publicly available IC50 data for specific competing inhibitors to provide a direct quantitative comparison in this table.
Experimental Protocols
The determination of IC50 values is critical for assessing inhibitor potency. While the specific protocols used for generating the cited data for this compound are detailed in the source publications, a general methodology for such an assay is provided below for reference.
In Vitro 17β-HSD3 Inhibition Assay Protocol
This protocol outlines a typical enzymatic assay to determine the potency of an inhibitor against 17β-HSD3.
-
Enzyme and Substrate Preparation:
-
Recombinant human 17β-HSD3 is purified and diluted to a predetermined concentration in an appropriate assay buffer (e.g., phosphate buffer, pH 7.4).
-
The substrate, androstenedione, and the cofactor, NADPH, are prepared in the same assay buffer.
-
-
Inhibitor Preparation:
-
This compound and other test compounds are serially diluted in DMSO to create a range of concentrations. A fixed volume of each dilution is then added to the assay plate wells.
-
-
Assay Procedure:
-
The enzymatic reaction is initiated by adding the enzyme to wells containing the substrate, cofactor, and the test inhibitor.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a stop solution.
-
-
Detection and Data Analysis:
-
The amount of testosterone produced is quantified, typically using methods like High-Performance Liquid Chromatography (HPLC) or immunoassays (e.g., ELISA).
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's application, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Inhibition of Testosterone production by this compound.
Caption: Experimental workflow for IC50 determination.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling TC Hsd 21
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of TC Hsd 21, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Handling Protocols
This compound is a potent enzyme inhibitor with an IC50 of 14 nM.[1] As with any novel and potent chemical compound, it should be handled with the utmost care in a controlled laboratory environment. The following personal protective equipment (PPE) is mandatory when handling this compound to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | Should be fully buttoned. Consider a disposable gown for procedures with a higher risk of splashes. |
| Respiratory Protection | Use in a certified chemical fume hood | For procedures that may generate dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound into the laboratory's chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The supplier recommends storing the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions must be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Use appropriate solvents as recommended by the supplier or experimental protocol.
-
Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.
Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Work with the smallest feasible quantities of the compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be considered hazardous waste. Collect this waste in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Unused solutions and solvent rinses containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this waste down the drain.[5]
-
Sharps: Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of through the institution's hazardous waste management program.[5]
-
Ensure that all waste containers are properly labeled with the contents and associated hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Experimental Protocol: 17β-HSD3 Inhibition Assay
This protocol outlines a general procedure for screening for inhibitors of 17β-HSD3 activity.
Materials:
-
Recombinant human 17β-HSD3 enzyme
-
Androstenedione (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate co-factors)
-
This compound (or other test compounds)
-
96-well microplates
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of androstenedione and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the serially diluted this compound or other test compounds to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known inhibitor, if available).
-
Add the 17β-HSD3 enzyme to all wells except for the negative control (no enzyme).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add a mixture of androstenedione and NADPH to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the reaction temperature for a set period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the formation of the product (testosterone) or the consumption of the cofactor (NADPH) using a plate reader. The conversion of NADPH to NAD+ can be monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the role of 17β-HSD3 in the androgen biosynthesis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 3. amano-enzyme.com [amano-enzyme.com]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
